molecular formula C19H38ClNO4 B590597 Lauroyl-L-carnitine chloride

Lauroyl-L-carnitine chloride

Numéro de catalogue: B590597
Poids moléculaire: 380.0 g/mol
Clé InChI: PDBBUDRTWRVCFN-UNTBIKODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lauroyl-L-carnitine is an acylcarnitine and a surfactant. It has been used to permeabilize porcine enterocytes for delivery of the polar fluorescent probe lucifer yellow.>

Propriétés

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lauroyl-L-carnitine Chloride: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a synthetic acylcarnitine, has garnered significant interest in the scientific community for its multifaceted roles as a permeability enhancer and its involvement in fatty acid metabolism. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and key applications of this compound. Detailed experimental protocols for its synthesis and for in vitro permeability assays are presented, alongside a summary of its physicochemical properties. Furthermore, this guide elucidates the signaling pathways influenced by this compound, particularly its impact on tight junction proteins and the Carnitine Palmitoyltransferase 1 (CPT1) pathway, visualized through detailed diagrams.

Discovery and Background

The discovery of this compound is intrinsically linked to the broader research on L-carnitine and its esters, which are pivotal in cellular energy metabolism. L-carnitine's essential role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation has been long established. The synthesis and study of various acylcarnitines, such as Lauroyl-L-carnitine, emerged from the desire to understand the intricacies of fatty acid metabolism and to explore the therapeutic potential of these compounds. While a singular "discovery" event is not prominently documented, its development is a part of the ongoing investigation into the structure-activity relationships of carnitine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₈ClNO₄[1]
Molecular Weight 379.96 g/mol [2]
Appearance White to off-white solid[2]
Solubility DMSO: 50 mg/mL (131.59 mM) (ultrasonication recommended) Methanol: Slightly soluble Water: Slightly soluble[2][3][4]
Storage Conditions Powder: 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture).[2]
Stability Stable for at least 4 years when stored at -20°C.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-carnitine with lauroyl chloride. A patented method outlines a two-step process involving acylation followed by recrystallization, which yields a high-purity product.[1][5]

Synthesis Protocol

This protocol is based on the method described in patent CN101774934B.[5]

Step 1: Acylation of L-carnitine

  • In a reaction vessel, dissolve L-carnitine in acetic acid (0.8 to 3 times the mass of L-carnitine).

  • Add lauroyl chloride to the solution with a molar ratio of L-carnitine to lauroyl chloride between 1:1 and 1:1.5.

  • Heat the reaction mixture to a temperature between 50°C and 80°C and maintain for 5 to 8 hours.

  • After the reaction is complete, remove the acetic acid by distillation under reduced pressure (vacuum at -0.09 MPa, temperature below 80°C).

  • To the resulting residue, add acetone (B3395972) (2 to 5 times the mass of the initial L-carnitine) and stir to disperse the solid.

  • Cool the mixture to below 5°C and maintain at 0-5°C for at least 2 hours to facilitate crystallization.

  • Collect the crude product by filtration and dry under vacuum. This step typically yields a product with a purity of around 98.1%.[1]

Step 2: Recrystallization

  • Dissolve the crude this compound in ethanol (B145695) or methanol. The mass ratio of the solvent system (ethanol/methanol:acetone:crude product) should be approximately 0.4-3:1.4-2.0:1.[1]

  • For decolorization, activated carbon may be added.

  • Heat the solution and then filter while hot to remove any insoluble impurities.

  • Concentrate the filtrate by distillation under reduced pressure (60°C, -0.08 MPa).

  • Cool the concentrated solution and add acetone to induce recrystallization.

  • Collect the purified crystals by filtration and dry to obtain the final product with a purity of ≥99.5%.[1]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_acylation Step 1: Acylation cluster_purification Step 2: Recrystallization L-carnitine L-carnitine Reaction Reaction in Acetic Acid (50-80°C, 5-8h) L-carnitine->Reaction Lauroyl_chloride Lauroyl_chloride Lauroyl_chloride->Reaction Distillation Distillation of Acetic Acid (<80°C, vacuum) Reaction->Distillation Crystallization Crystallization with Acetone (0-5°C, >2h) Distillation->Crystallization Crude_Product Crude Product (~98.1% Purity) Crystallization->Crude_Product Dissolution Dissolution in Ethanol/Methanol Crude_Product->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Concentration Concentration (60°C, vacuum) Hot_Filtration->Concentration Recrystallization Recrystallization with Acetone Concentration->Recrystallization Pure_Product Pure Product (≥99.5% Purity) Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: as a permeability enhancer by modulating tight junctions and by participating in fatty acid metabolism via the CPT1 pathway.

Modulation of Tight Junctions

This compound has been shown to reversibly open the tight junctions between epithelial cells, thereby increasing paracellular permeability. This effect is particularly relevant for enhancing the oral bioavailability of poorly absorbed drugs.[6]

The mechanism involves the downregulation of key tight junction proteins, specifically claudin-1, claudin-4, and claudin-5.[6] This disruption of the tight junction complex leads to a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of molecules through the paracellular space.[6][7]

G This compound Effect on Tight Junctions LLC Lauroyl-L-carnitine Chloride TJ_Proteins Tight Junction Proteins (Claudin-1, -4, -5) LLC->TJ_Proteins downregulates TJ_Disruption Tight Junction Disruption TJ_Proteins->TJ_Disruption Paracellular_Permeability Increased Paracellular Permeability TJ_Disruption->Paracellular_Permeability TEER Decreased TEER Paracellular_Permeability->TEER Drug_Absorption Enhanced Drug Absorption Paracellular_Permeability->Drug_Absorption

Caption: Signaling pathway for tight junction modulation by this compound.

Role in Fatty Acid Metabolism via CPT1

As an acylcarnitine, Lauroyl-L-carnitine is a substrate for the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The key regulatory enzyme in this process is Carnitine Palmitoyltransferase 1 (CPT1). L-carnitine and its acyl derivatives have been shown to influence the expression and activity of CPT1, often through the AMP-activated protein kinase (AMPK) signaling pathway.[8][9] L-carnitine supplementation can upregulate CPT1, thereby enhancing fatty acid oxidation.[9]

G L-carnitine and the CPT1 Pathway L_carnitine L-carnitine AMPK AMPK L_carnitine->AMPK activates ACC ACC AMPK->ACC inhibits CPT1 CPT1 AMPK->CPT1 upregulates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces Malonyl_CoA->CPT1 inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation facilitates

Caption: The role of L-carnitine in the CPT1-mediated fatty acid oxidation pathway.

Experimental Protocols

In Vitro Cell Permeability Assay

This protocol is a generalized procedure for assessing the effect of this compound on the permeability of a cell monolayer (e.g., Caco-2 or IEC-18 cells) grown on permeable supports.[7][10][11]

Materials:

  • Caco-2 or IEC-18 cells

  • Cell culture medium (e.g., DMEM) with supplements

  • Permeable supports (e.g., Transwell® inserts)

  • This compound

  • Fluorescent permeability marker (e.g., FITC-dextran)

  • Transepithelial electrical resistance (TEER) measurement system

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed Caco-2 or IEC-18 cells onto the apical side of the permeable supports at a suitable density. Culture the cells until a confluent monolayer is formed, typically for 21 days for Caco-2 cells to differentiate.

  • TEER Measurement (Baseline): Measure the initial TEER of the cell monolayers to ensure the integrity of the epithelial barrier.

  • Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Replace the medium in the apical and basolateral compartments of the permeable supports with fresh medium.

    • Add the this compound solution to the apical compartment. Use medium without the compound as a negative control.

  • Permeability Assessment:

    • Add a fluorescent marker (e.g., FITC-dextran) to the apical compartment.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • Measure the fluorescence of the basolateral samples using a fluorescence plate reader.

  • TEER Measurement (Post-treatment): After the permeability assessment, measure the TEER of the cell monolayers again to determine the effect of the treatment on barrier function.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the fluorescent marker. A significant increase in Papp and a decrease in TEER in the treated group compared to the control group indicate an increase in permeability.

Experimental Workflow Diagram

G In Vitro Cell Permeability Assay Workflow Cell_Seeding Seed Cells on Permeable Supports Monolayer_Formation Culture to Form Confluent Monolayer Cell_Seeding->Monolayer_Formation Baseline_TEER Measure Baseline TEER Monolayer_Formation->Baseline_TEER Treatment Treat with Lauroyl-L-carnitine Chloride Baseline_TEER->Treatment Permeability_Assay Add Fluorescent Marker and Sample Basolateral Side Treatment->Permeability_Assay Post_TEER Measure Post-Treatment TEER Permeability_Assay->Post_TEER Data_Analysis Analyze Fluorescence and TEER Data Post_TEER->Data_Analysis

Caption: Workflow for an in vitro cell permeability assay.

Conclusion

This compound is a valuable research compound with well-defined synthesis protocols and significant biological activities. Its ability to modulate tight junctions makes it a promising tool for enhancing drug delivery, while its involvement in fatty acid metabolism provides insights into cellular energy regulation. The detailed protocols and pathway diagrams in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule. Further investigation into its long-term effects and in vivo efficacy will continue to expand its potential applications in pharmaceutical and biomedical research.

References

The Role of Lauroyl-L-carnitine Chloride in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, is structurally positioned at the core of cellular energy metabolism, specifically in the transport and oxidation of fatty acids. While direct research on the specific metabolic functions of this compound is emerging, its role can be largely inferred from the well-established functions of L-carnitine (B1674952) and the broader class of long-chain acylcarnitines. This technical guide synthesizes the current understanding of the pivotal role of the carnitine shuttle in fatty acid metabolism, details the presumed involvement of lauroyl-L-carnitine, provides relevant experimental protocols for its study, and presents available quantitative data. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive overview and practical methodologies for investigating the metabolic implications of this compound.

Introduction to Fatty Acid Metabolism and the Carnitine Shuttle

Fatty acids are a primary source of energy for many tissues, particularly the heart and skeletal muscle. The breakdown of fatty acids occurs within the mitochondrial matrix through a process called β-oxidation. However, long-chain fatty acids cannot passively cross the inner mitochondrial membrane. The transport of these fatty acids is facilitated by the carnitine shuttle, a critical metabolic pathway.

The carnitine shuttle involves three key enzymes:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitines.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting the acylcarnitine back to an acyl-CoA and freeing L-carnitine.

The newly formed acyl-CoA in the mitochondrial matrix can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation for ATP production.

This compound: A Key Player

Lauroyl-L-carnitine is the ester of lauric acid (a 12-carbon saturated fatty acid) and L-carnitine. As a long-chain acylcarnitine, it is a central intermediate in the transport of lauric acid into the mitochondria. While commercially available primarily as a surfactant and an absorption enhancer for drug delivery, its endogenous presence and metabolic fate are of significant interest.[1][2][3][4]

Presumed Role in Fatty Acid Oxidation

Lauroyl-L-carnitine is formed on the outer mitochondrial membrane by CPT1 from lauroyl-CoA and L-carnitine. It is then transported into the mitochondrial matrix by CACT. Inside the matrix, CPT2 catalyzes the conversion of lauroyl-L-carnitine back to lauroyl-CoA and L-carnitine. Lauroyl-CoA then undergoes β-oxidation.

Potential Regulatory Functions

The balance between free L-carnitine and acylcarnitines is crucial for normal mitochondrial function.[5] An accumulation of long-chain acylcarnitines, potentially including lauroyl-L-carnitine, has been associated with metabolic disorders such as insulin (B600854) resistance.[6][7] This accumulation may indicate a mismatch between fatty acid uptake into the mitochondria and their subsequent oxidation.

Signaling Pathways

The metabolism of fatty acids is tightly regulated by various signaling pathways. While specific studies on this compound are limited, the broader roles of L-carnitine and acylcarnitines suggest potential interactions with key metabolic signaling cascades.

Fatty Acid Transport and β-Oxidation Pathway

The fundamental pathway for lauroyl-L-carnitine involves its transport across the mitochondrial membranes via the carnitine shuttle to deliver lauroyl-CoA for β-oxidation.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Lauroyl-CoA Lauroyl-CoA CPT1 CPT1 Lauroyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 Lauroyl-L-carnitine_cytosol Lauroyl-L-carnitine CPT1->Lauroyl-L-carnitine_cytosol Outer Mitochondrial Membrane Lauroyl-L-carnitine_matrix Lauroyl-L-carnitine Lauroyl-L-carnitine_cytosol->Lauroyl-L-carnitine_matrix CACT (Inner Mitochondrial Membrane) CPT2 CPT2 Lauroyl-L-carnitine_matrix->CPT2 Lauroyl-CoA_matrix Lauroyl-CoA CPT2->Lauroyl-CoA_matrix Beta_Oxidation β-Oxidation Lauroyl-CoA_matrix->Beta_Oxidation L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->L-Carnitine_cytosol CACT L-Carnitine_matrix->CPT2 Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA

Figure 1: The Carnitine Shuttle and β-Oxidation of Lauroyl-CoA.
Potential Regulation via AMPK and Insulin Signaling

L-carnitine and its derivatives are linked to the master metabolic regulator AMP-activated protein kinase (AMPK) and insulin signaling pathways. L-carnitine supplementation has been shown to improve insulin sensitivity.[5][8][9] Conversely, some studies suggest that AMPK activators may inhibit L-carnitine uptake.[10]

Signaling_Pathways cluster_regulation Potential Regulatory Interactions Lauroyl-L-carnitine Lauroyl-L-carnitine AMPK AMPK Lauroyl-L-carnitine->AMPK Influences Insulin_Signaling Insulin Signaling Lauroyl-L-carnitine->Insulin_Signaling Influences AMPK->Insulin_Signaling Interacts with Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Activates Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake Promotes

Figure 2: Potential Regulatory Roles of Lauroyl-L-carnitine.

Quantitative Data

Direct quantitative data on the metabolic effects of this compound is scarce. However, a recent study investigated its effect on T-cell activation, providing valuable quantitative insights into its biological activity. For context, kinetic data for the closely related substrate, palmitoyl-CoA, with CPT1 is also presented.

Table 1: Effect of Lauroylcarnitine (B1674569) on Cytokine Secretion in Activated T-Cells

Cell TypeTreatment (10 µM Lauroylcarnitine)Median TNF-α Secretion (%)P-valueMedian IFN-γ Secretion (%)P-value
Mouse CD4 T-cellsControl (DMSO)6.08-3.98-
Mouse CD4 T-cellsLauroylcarnitine19.900.00796.690.032
Mouse CD8 T-cellsControl (DMSO)8.49-4.70-
Mouse CD8 T-cellsLauroylcarnitine23.000.0126.400.032
Human CD4 T-cellsControl (DMSO)9.49-1.74-
Human CD4 T-cellsLauroylcarnitine16.600.0122.550.0079

Data extracted from a study on the role of lung microbiota and lauroylcarnitine in T-cell activation.[11]

Table 2: Kinetic Parameters of Rat CPT1A with Palmitoyl-CoA and L-Carnitine

SubstrateVmax (nmol/min/mg protein)Km (µM)
Palmitoyl-CoA10.5 ± 0.528.6 ± 2.6
L-Carnitine-360 ± 30

Data represents baseline kinetics and can be used as a reference for studies with lauroyl-CoA.[12]

Experimental Protocols

The following protocols are foundational for investigating the role of this compound in fatty acid metabolism. They are based on established methods and can be adapted for specific research questions.

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol is adapted from methods using tandem mass spectrometry to measure CPT1 and CPT2 activity.[13][14]

Objective: To quantify the enzymatic activity of CPT1 and CPT2 using lauroyl-CoA as a substrate.

Materials:

  • Cell or tissue homogenates

  • Reaction buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Lauroyl-CoA

  • L-Carnitine (with a labeled internal standard, e.g., [d3]-L-carnitine)

  • Bovine Serum Albumin (fatty acid-free)

  • Malonyl-CoA (for CPT1 inhibition)

  • Potassium cyanide (KCN) (to inhibit downstream enzymes)

  • Acetonitrile (B52724) with 0.1% formic acid

  • Tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer. Determine protein concentration.

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, BSA, L-carnitine, and KCN.

  • CPT1 Assay:

    • Add the sample homogenate to the reaction mixture.

    • Start the reaction by adding lauroyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding ice-cold acetonitrile with the internal standard.

  • CPT2 Assay:

    • The protocol is similar to the CPT1 assay, but includes a high concentration of malonyl-CoA to inhibit CPT1 activity.

  • Quantification:

    • Centrifuge the samples to pellet protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of lauroylcarnitine relative to the internal standard.

Experimental Workflow Diagram:

CPT_Assay_Workflow start Start sample_prep Prepare Cell/Tissue Homogenate start->sample_prep reaction_mix Prepare Reaction Mixture (Buffer, BSA, L-Carnitine, KCN) sample_prep->reaction_mix cpt1_assay CPT1 Assay: Add Homogenate Add Lauroyl-CoA reaction_mix->cpt1_assay cpt2_assay CPT2 Assay: Add Homogenate Add Malonyl-CoA Add Lauroyl-CoA reaction_mix->cpt2_assay incubation Incubate at 37°C cpt1_assay->incubation cpt2_assay->incubation stop_reaction Stop Reaction (Acetonitrile + Internal Standard) incubation->stop_reaction centrifugation Centrifuge stop_reaction->centrifugation lcmsms LC-MS/MS Analysis centrifugation->lcmsms end End lcmsms->end

Figure 3: Workflow for CPT Enzyme Activity Assay.
Mitochondrial Respiration Assay

This protocol utilizes a Seahorse XF Analyzer to measure fatty acid oxidation-dependent oxygen consumption in cultured cells treated with lauroyl-L-carnitine.[3][15]

Objective: To assess the effect of this compound on mitochondrial respiration fueled by fatty acids.

Materials:

  • Adherent cells cultured in a Seahorse XF plate

  • Seahorse XF Base Medium

  • L-Glutamine, Sodium Pyruvate (B1213749), Glucose

  • This compound

  • Etomoxir (CPT1 inhibitor)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Culture: Seed cells in a Seahorse XF plate and allow them to adhere.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight.

    • Wash cells and replace the culture medium with Seahorse XF base medium supplemented with glutamine and pyruvate (and low glucose if forcing fatty acid oxidation).

    • Pre-treat cells with this compound for the desired time.

  • Seahorse XF Assay:

    • Load the injection ports of the sensor cartridge with etomoxir, oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the instrument and run the assay to measure the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence and absence of this compound and the CPT1 inhibitor etomoxir.

Quantification of Intracellular Acylcarnitines

This protocol describes the extraction and analysis of acylcarnitines from cells treated with this compound using LC-MS/MS.[1]

Objective: To determine how exogenous this compound alters the intracellular profile of various acylcarnitines.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Internal standards (e.g., a mix of deuterated acylcarnitines)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of this compound for a defined period.

  • Extraction:

    • Wash cells with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) containing internal standards.

    • Scrape the cells and collect the extract.

    • Vortex and centrifuge to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant to a new tube and dry under nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the acylcarnitines using a suitable column (e.g., C18).

    • Detect and quantify the different acylcarnitine species using multiple reaction monitoring (MRM).

Conclusion

This compound, as a long-chain acylcarnitine, is intrinsically linked to the transport of lauric acid into the mitochondria for β-oxidation. While its role as a metabolic intermediate is clear from our understanding of the carnitine shuttle, further research is required to elucidate its specific regulatory functions and its direct impact on cellular signaling pathways. The experimental protocols provided in this guide offer a robust framework for investigating the nuanced role of this compound in fatty acid metabolism. Such studies will be invaluable for understanding its potential implications in metabolic health and disease, and for informing its development in therapeutic and research applications.

References

Lauroyl-L-Carnitine Chloride: A Comprehensive Technical Guide to its Surfactant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride is a cationic surfactant derived from the naturally occurring amino acid L-carnitine. Its amphiphilic nature, arising from the combination of a hydrophilic carnitine headgroup and a hydrophobic lauroyl tail, imparts significant surface-active properties. This technical guide provides an in-depth analysis of these properties, including its critical micelle concentration (CMC), surface tension reduction capabilities, and aggregation behavior. Furthermore, this document details the experimental protocols for characterizing these properties and explores the mechanism of action of this compound as a permeation enhancer, a function of particular interest in drug delivery applications.

Introduction

This compound, a quaternary ammonium (B1175870) compound, is gaining increasing attention in the pharmaceutical and cosmetic industries.[1] Its biocompatibility, derived from its L-carnitine base, makes it an attractive alternative to conventional synthetic surfactants.[2] The molecule consists of a polar head group containing the quaternary amine and a carboxyl group of L-carnitine, and a nonpolar tail composed of a C12 lauroyl fatty acid chain. This structure allows it to reduce the surface tension at interfaces and to self-assemble into micelles in aqueous solutions. These properties are fundamental to its function as a solubilizing agent, emulsifier, and, notably, as a permeation enhancer for drug delivery.[3][4][5] This guide will systematically explore the key surfactant properties of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and workflows.

Physicochemical and Surfactant Properties

The surfactant properties of this compound are dictated by its molecular structure. The balance between its hydrophilic head and hydrophobic tail governs its behavior at interfaces and in solution.

Chemical Structure
  • Chemical Name: (2R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium, monochloride[4]

  • Synonyms: CAR 12:0, C12:0 Carnitine, L-Carnitine lauroyl ester, L-Lauroylcarnitine[4]

  • Molecular Formula: C₁₉H₃₈ClNO₄[1]

  • Molecular Weight: 379.96 g/mol

Quantitative Surfactant Properties

The key parameters defining the surfactant behavior of this compound are summarized in the table below.

PropertyValueMethodReference
Critical Micelle Concentration (CMC) 1.1 ± 0.1 mM (at pH 7)Surface Tensiometry[2]
Surface Tension at CMC (γcmc) ~35 mN/mSurface Tensiometry[2]
Area per Molecule at the Air-Water Interface (A_min) 46 Ų (at pH 7)Surface Tensiometry and Neutron Reflection[2][6]
Krafft Point (T_k) Below room temperatureInferred from solubility studies[7]

Experimental Protocols

This section provides detailed methodologies for determining the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is the concentration at which surfactant monomers in a solution begin to form micelles, leading to a plateau in the surface tension.[8]

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Volumetric flasks and pipettes

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)[9][10]

Procedure:

  • Prepare a stock solution of this compound in high-purity water.

  • Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions, using high-purity water as a standard.

  • Measure the surface tension of each dilution, ensuring the measuring probe is thoroughly cleaned and dried between measurements.

  • Allow sufficient time for the surface tension to equilibrate before recording the value for each concentration.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the intersection of the two linear portions of the graph: the steeply decreasing part and the plateau region.[8]

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration.[11] Below this temperature, the surfactant exists in a crystalline or hydrated solid form.

Materials:

  • This compound

  • High-purity water

  • Conductivity meter with a temperature probe

  • Stirring hot plate or water bath

  • Thermometer

Procedure:

  • Prepare a surfactant solution at a concentration known to be above the CMC.

  • Cool the solution to induce precipitation of the surfactant.

  • Gently heat the solution while continuously stirring and monitoring both the temperature and the electrical conductivity.

  • Record the conductivity at regular temperature intervals.

  • Plot the conductivity as a function of temperature.

  • The Krafft point is identified as the temperature at which a sharp increase in conductivity is observed. This change signifies the dissolution of the surfactant crystals into micelles.[12]

Synthesis of this compound

The following is a summary of a patented method for the synthesis of this compound.[13]

Reactants:

  • L-carnitine

  • Lauroyl chloride

  • Acetic acid (solvent)

  • Acetone (for crystallization)

  • Ethanol (B145695) or Methanol (for recrystallization)

Procedure:

  • Acylation: L-carnitine is dissolved in acetic acid. Lauroyl chloride is then added, and the mixture is heated. After the reaction, the acetic acid is removed by distillation under reduced pressure. Acetone is added to the residue to induce crystallization of the crude product.

  • Purification: The crude product is dissolved in heated ethanol or methanol. The solution is filtered while hot, and the solvent is partially removed by distillation under reduced pressure. Acetone is then added to the concentrated solution to induce recrystallization, yielding the pure Lauroyl-L-carnitine hydrochloride.

Mechanism of Action as a Permeation Enhancer

This compound has been shown to enhance the intestinal absorption of hydrophilic drugs. Its mechanism of action involves the modulation of tight junctions between epithelial cells.

Interaction with Tight Junctions

Studies on Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that this compound can decrease transepithelial electrical resistance (TEER) and increase the flux of paracellular markers. This indicates a disruption of the tight junction barrier. The proposed mechanism involves a reduction in the protein levels of specific claudins, which are key structural components of tight junctions. Specifically, Lauroyl-L-carnitine has been shown to decrease the levels of claudin-1, -4, and -5.

Below is a diagram illustrating the proposed signaling pathway for the permeation enhancement effect of this compound.

G cluster_membrane Apical Membrane of Enterocyte cluster_cell Intracellular Signaling cluster_junction Tight Junction Complex Lauroyl_Carnitine Lauroyl-L-carnitine Chloride Membrane_Interaction Interaction with Cell Membrane Lauroyl_Carnitine->Membrane_Interaction Inserts into lipid bilayer Signal_Transduction Signal Transduction (Mechanism under investigation) Membrane_Interaction->Signal_Transduction Claudin_Modulation Decreased expression of Claudin-1, -4, -5 Signal_Transduction->Claudin_Modulation Tight_Junction_Disruption Tight Junction Disruption/Opening Claudin_Modulation->Tight_Junction_Disruption Increased_Permeability Increased Paracellular Permeability Tight_Junction_Disruption->Increased_Permeability Allows passage of hydrophilic molecules

Caption: Proposed signaling pathway of this compound as a permeation enhancer.

Experimental and logical relationship workflows

The following diagrams illustrate the workflows for determining surfactant properties and the logical relationship between the structure of this compound and its function.

G cluster_cmc CMC Determination Workflow Start_CMC Prepare Stock Solution of Lauroyl-L-carnitine Dilutions Create Serial Dilutions Measure_ST Measure Surface Tension of each dilution Plot_Data Plot Surface Tension vs. log(Concentration) Determine_CMC Identify CMC at the inflection point

Caption: Experimental workflow for CMC determination.

G Structure Amphiphilic Structure Hydrophilic Hydrophilic Headgroup (Carnitine) Structure->Hydrophilic Hydrophobic Hydrophobic Tail (Lauroyl Chain) Structure->Hydrophobic Properties Surfactant Properties Hydrophilic->Properties governs Hydrophobic->Properties governs Functions Applications Properties->Functions enables

Caption: Structure-function relationship of this compound.

Conclusion

This compound is a promising biocompatible surfactant with well-defined surface-active properties. Its ability to form micelles, reduce surface tension, and interact with biological membranes makes it a versatile ingredient for various applications, particularly in drug delivery as a permeation enhancer. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of its surfactant properties. Further research into its specific interactions with cellular components will continue to unveil its full potential in pharmaceutical and cosmetic formulations.

References

Lauroyl-L-Carnitine Chloride: A Technical Guide to its Function in Mitochondrial Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of lauric acid (a 12-carbon fatty acid) into the mitochondrial matrix for subsequent β-oxidation. This process, known as the carnitine shuttle, is a vital pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. This technical guide provides an in-depth analysis of this compound's function in mitochondrial transport, detailing the enzymatic players, kinetic parameters, and relevant signaling pathways. Furthermore, it outlines comprehensive experimental protocols for the investigation of its transport and metabolic effects, aiming to equip researchers and drug development professionals with the necessary knowledge to explore its therapeutic potential.

Introduction to Mitochondrial Fatty Acid Transport

The inner mitochondrial membrane is impermeable to long-chain and medium-chain fatty acids. To overcome this barrier, these fatty acids are transported into the mitochondrial matrix via the carnitine shuttle. This shuttle system involves three key enzymatic and transport proteins:

  • Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the transesterification of a fatty acyl-CoA to acylcarnitine.

  • Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for a free carnitine molecule.

  • Carnitine Palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I, converting the acylcarnitine back to acyl-CoA and freeing carnitine.

The resulting acyl-CoA then enters the β-oxidation spiral to generate acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.

The Role of this compound in the Carnitine Shuttle

Lauroyl-L-carnitine is the carnitine ester of lauric acid (C12). As a medium-chain acylcarnitine, its transport into the mitochondria is essential for the β-oxidation of lauric acid, particularly in heart and skeletal muscle. In contrast, tissues like the liver and kidneys can oxidize medium-chain fatty acids through a carnitine-independent pathway.

The transport of lauroyl-L-carnitine is a critical step in the energy metabolism of specific tissues. Dysregulation of this process can be indicative of certain metabolic disorders.

Quantitative Data on Lauroyl-L-Carnitine Transport

While specific kinetic data for this compound with the components of the carnitine shuttle is limited in the available literature, data for closely related medium-chain acylcarnitines and the general kinetic properties of the enzymes provide valuable insights.

Enzyme/TransporterSubstrateParameterValueTissue/OrganismReference
CPT II Dodecanoyl-L-carnitine (C12)Stabilizing EffectDecreased inactivation rate constant by a factor of ~1,000 at 40°CRecombinant Human[1]
CACT Octanoyl-L-carnitine (C8)Ki0.10 mMRat Heart Mitochondria[2]

Note: The stabilizing effect on CPT II by dodecanoyl-L-carnitine suggests a strong interaction, which is indicative of its role as a substrate. The Ki value for octanoyl-L-carnitine provides an estimate of the affinity of medium-chain acylcarnitines for the carnitine-acylcarnitine translocase.

Signaling Pathways Associated with Acylcarnitines

Elevated levels of acylcarnitines, including medium-chain species like lauroyl-L-carnitine, have been associated with the activation of pro-inflammatory signaling pathways. This is particularly relevant in the context of metabolic diseases such as type 2 diabetes and insulin (B600854) resistance, where incomplete fatty acid oxidation can lead to an accumulation of these metabolites.

Studies have shown that medium and long-chain acylcarnitines can induce the expression of cyclooxygenase-2 (COX-2) and stimulate the production of pro-inflammatory cytokines.[3][4][5] This process appears to involve the phosphorylation of JNK and ERK, which are downstream components of many pro-inflammatory signaling pathways.[3][4] The activation of these pathways may be mediated, in part, by pattern recognition receptors (PRRs), with evidence suggesting the involvement of the adaptor protein MyD88.[3][4]

Proinflammatory_Signaling Lauroyl_LC Lauroyl-L-carnitine (Elevated levels) PRR Pattern Recognition Receptors (PRRs) Lauroyl_LC->PRR MyD88 MyD88 PRR->MyD88 JNK_ERK JNK / ERK Phosphorylation MyD88->JNK_ERK NF_kB NF-κB Activation JNK_ERK->NF_kB COX2 COX-2 Expression NF_kB->COX2 Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation Mitochondrial_Isolation_Workflow Start Excise and Mince Tissue Homogenize Homogenize in Homogenization Buffer Start->Homogenize Centrifuge1 Centrifuge at 800 x g Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge at 8,000 x g Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant Centrifuge2->Supernatant2 Pellet2 Collect Mitochondrial Pellet Centrifuge2->Pellet2 Wash Wash Pellet with Isolation Buffer Pellet2->Wash Centrifuge3 Centrifuge at 8,000 x g Wash->Centrifuge3 Final_Pellet Resuspend Final Mitochondrial Pellet Centrifuge3->Final_Pellet Protein_Assay Determine Protein Concentration Final_Pellet->Protein_Assay Seahorse_Workflow Start Seed Cells in XF Microplate Prepare_Media Replace with Seahorse Medium (+ L-carnitine) Start->Prepare_Media Basal_OCR Measure Basal OCR Prepare_Media->Basal_OCR Prepare_Compounds Prepare Compound Plate (Lauroyl-L-carnitine, Etomoxir, etc.) Inject_Lauroyl Inject Lauroyl-L-carnitine Prepare_Compounds->Inject_Lauroyl Basal_OCR->Inject_Lauroyl Measure_OCR1 Measure OCR Change Inject_Lauroyl->Measure_OCR1 Inject_Etomoxir Inject Etomoxir Measure_OCR1->Inject_Etomoxir Measure_OCR2 Measure OCR Change (FAO Confirmation) Inject_Etomoxir->Measure_OCR2 Mito_Stress Perform Mitochondrial Stress Test Measure_OCR2->Mito_Stress End Data Analysis Mito_Stress->End

References

Understanding the Bioavailability of Lauroyl-L-carnitine chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a synthetic derivative of L-carnitine (B1674952), is recognized for its potential as a pharmaceutical absorption enhancer. This technical guide provides a comprehensive overview of the current understanding of its bioavailability, drawing from in vivo and in vitro studies. While quantitative pharmacokinetic data in humans remains limited, existing research in animal models and cell cultures sheds light on its absorption mechanisms and factors influencing its systemic availability. This document summarizes key findings, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in the fields of drug delivery and formulation.

Introduction

This compound is an amphiphilic molecule synthesized from L-carnitine and lauric acid. Its structure, featuring a hydrophilic quaternary ammonium (B1175870) group and a lipophilic lauroyl chain, imparts surfactant-like properties. These characteristics are believed to be responsible for its ability to enhance the oral bioavailability of poorly permeable compounds, particularly peptides.[1] Understanding the intrinsic bioavailability and metabolic fate of this compound itself is crucial for its development as a safe and effective pharmaceutical excipient.

In Vivo Bioavailability

Comparative Bioavailability in a Piglet Model

A study was conducted to investigate the bioavailability of various L-carnitine esters and salts in piglets, which serve as a relevant model for human gastrointestinal physiology.[1]

Table 1: Comparative Bioavailability of L-Carnitine Compounds in Piglets [1]

CompoundMean Plasma AUC (0-32h) for Free L-carnitine (relative to control)Mean Plasma AUC (0-32h) for Total L-carnitine (relative to control)
L-carnitine baseHigherHigher
L-carnitine L-tartrateHigherHigher
L-carnitine fumarateHigherHigher
L-carnitine magnesium citrateHigherHigher
Acetyl-L-carnitine (B1666533)LowerLower
Lauroyl-L-carnitine Lower Lower

Note: "Higher" and "Lower" are qualitative descriptors based on the study's findings that salts had similar bioavailability to L-carnitine base, while esters had lower bioavailability.

The results indicate that Lauroyl-L-carnitine exhibits lower bioavailability compared to free L-carnitine and its salts. This suggests that the lauroyl ester may undergo hydrolysis to release free L-carnitine, or that the intact molecule has a different absorption and disposition profile.

Experimental Protocol: Oral Administration in Piglets[1]
  • Animal Model: Male crossbred piglets, 6 to 8 weeks of age.

  • Dosage: A single oral dose of 40 mg L-carnitine equivalents/kg body weight.

  • Administration: The compounds were administered orally. While the specific method of oral administration (e.g., gavage, mixed with feed) is not detailed in the abstract, oral gavage is a standard procedure in such studies.

  • Blood Sampling: Blood samples were collected at 1, 2, 3.5, 7, 24, and 32 hours post-administration.

  • Analytical Method: Plasma concentrations of free and total L-carnitine were determined. The specific analytical technique is not mentioned in the abstract, but HPLC and LC-MS/MS are common methods for carnitine analysis.[2][3]

G cluster_protocol Oral Administration Protocol in Piglet Model animal Crossbred Piglets (6-8 weeks old) dosing Single Oral Dose (40 mg L-carnitine equiv./kg) animal->dosing admin Oral Administration dosing->admin sampling Blood Sampling (1, 2, 3.5, 7, 24, 32h) admin->sampling analysis Plasma Analysis (Free & Total L-carnitine) sampling->analysis pk Pharmacokinetic Analysis (AUC Calculation) analysis->pk

Experimental workflow for the in vivo bioavailability study in piglets.

Mechanism of Absorption Enhancement: In Vitro Evidence

The primary interest in this compound lies in its ability to enhance the absorption of other molecules. In vitro studies using Caco-2 cell monolayers, a well-established model of the human intestinal epithelium, have provided insights into the mechanism behind this effect.

Modulation of Tight Junction Proteins

Lauroyl-L-carnitine has been shown to reversibly alter the integrity of tight junctions, the protein complexes that regulate paracellular transport between intestinal epithelial cells.[4]

A key study demonstrated that incubation of Caco-2 cell monolayers with lauroylcarnitine (B1674569) resulted in:

  • A decrease in transepithelial electrical resistance (TEER), indicating increased ion permeability.[4]

  • An increase in the flux of a paracellular marker, fluorescein (B123965) isothiocyanate dextran (B179266) 40,000 (FD-40).[4]

  • A specific decrease in the protein levels of claudin-1, claudin-4, and claudin-5, which are key "sealing" proteins of the tight junctions. The levels of other claudins (2, 3, 6, and 7) were unaffected.[4]

Table 2: Effect of Lauroylcarnitine on Caco-2 Cell Monolayers [4]

ParameterObservationImplication
Transepithelial Electrical Resistance (TEER)DecreaseIncreased paracellular permeability
FD-40 FluxIncreaseIncreased paracellular permeability
Claudin-1 Protein LevelDecreaseLoosening of tight junctions
Claudin-4 Protein LevelDecreaseLoosening of tight junctions
Claudin-5 Protein LevelDecreaseLoosening of tight junctions
Proposed Signaling Pathway

The precise signaling pathway by which this compound downregulates specific claudins has not been fully elucidated. However, based on known mechanisms of tight junction regulation, a plausible hypothesis involves the activation of protein kinase C (PKC). Some acylcarnitines have been shown to activate PKC.[5] PKC activation can, in turn, influence the expression and localization of tight junction proteins.

G cluster_pathway Proposed Mechanism of Action on Tight Junctions llc Lauroyl-L-carnitine chloride pkc Protein Kinase C (PKC) Activation llc->pkc Hypothesized claudins Decreased expression of Claudin-1, Claudin-4, Claudin-5 pkc->claudins tj Tight Junction Loosening claudins->tj permeability Increased Paracellular Permeability tj->permeability G cluster_caco2 Caco-2 Permeability Assay Workflow cluster_measurements Assess Barrier Function seeding Seed Caco-2 cells on permeable supports culture Culture for ~21 days to form monolayer seeding->culture treatment Incubate with Lauroyl-L-carnitine culture->treatment teer Measure TEER treatment->teer flux Measure FD-40 Flux treatment->flux analysis Western Blot for Claudin Proteins treatment->analysis

References

Lauroyl-L-carnitine Chloride: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes, obesity, and cardiovascular disease, represent a growing global health crisis. The identification of reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. Among the emerging candidates, long-chain acylcarnitines, and specifically Lauroyl-L-carnitine chloride, have garnered significant attention. This technical guide provides a comprehensive overview of this compound as a potential biomarker, detailing its biochemical role, analytical methodologies for its quantification, and its implication in key signaling pathways associated with metabolic dysregulation.

The Role of Lauroyl-L-carnitine in Cellular Metabolism

Lauroyl-L-carnitine is a C12 acylcarnitine, an ester of carnitine and lauric acid. Acylcarnitines are crucial for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, a primary energy-generating process.[1] Under conditions of metabolic stress, such as high-fat diets or insulin (B600854) resistance, the flux of fatty acids into mitochondria can exceed the oxidative capacity of the tricarboxylic acid (TCA) cycle. This imbalance leads to an accumulation of acyl-CoAs, which are then transesterified to acylcarnitines, including Lauroyl-L-carnitine, and can be detected in the plasma.[2] Consequently, elevated levels of long-chain acylcarnitines are often indicative of mitochondrial dysfunction and incomplete fatty acid oxidation, hallmarks of various metabolic disorders.[2]

Quantitative Data on Lauroyl-L-carnitine in Metabolic Disorders

While comprehensive studies focusing exclusively on this compound are limited, several metabolomic analyses have reported on the profiles of long-chain acylcarnitines in various metabolic diseases. The following tables summarize representative data for C12 acylcarnitine (Lauroyl-carnitine) and other relevant long-chain acylcarnitines in type 2 diabetes, obesity, and cardiovascular disease. It is important to note that concentrations can vary based on the analytical method, cohort characteristics, and fasting status.

Table 1: Plasma Acylcarnitine Concentrations in Type 2 Diabetes Mellitus (T2DM)

AcylcarnitineHealthy Controls (µM)T2DM Patients (µM)Fold ChangeReference
C12 (Lauroyl) 0.06 ± 0.03 0.04 ± 0.02 0.67 [3]
C10 (Decanoyl)0.08 ± 0.030.12 ± 0.061.50[3]
C14:1 (Myristoleoyl)0.03 ± 0.020.04 ± 0.031.33[4]
C16 (Palmitoyl)0.13 ± 0.060.20 ± 0.111.54[4]

Table 2: Plasma Acylcarnitine Concentrations in Obesity

AcylcarnitineLean Individuals (µM)Obese Individuals (µM)Fold ChangeReference
Total Acylcarnitine 8.0 11.7 1.46 [5]
C10 (Decanoyl)--Increased[6]
C12 (Lauroyl)--Increased[6]
C14 (Myristoyl)--Increased[6]

Note: Specific concentrations for individual long-chain acylcarnitines in obesity are often reported as trends rather than absolute values.

Table 3: Serum Acylcarnitine Concentrations in Coronary Artery Disease (CAD)

AcylcarnitineControls (µM)Mild CAD (µM)Moderate CAD (µM)Severe CAD (µM)Reference
Free Carnitine (C0) 40.32 ± 8.9 38.95 ± 10.6 45.90 ± 9.4 63.15 ± 12.4 [7]
C16 (Palmitoyl)---Elevated[8]
C18:1 (Oleoyl)---Elevated[8]
C18:2 (Linoleoyl)---Elevated[8]

Note: Data for specific long-chain acylcarnitines in CAD often indicates a general elevation in patients with severe disease.

Experimental Protocols

The gold standard for the quantification of this compound and other acylcarnitines in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Protocol: Quantification of Lauroyl-L-carnitine in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Materials:

    • Human plasma (collected in EDTA or heparin tubes)

    • Internal Standard (IS) solution: Deuterated Lauroyl-L-carnitine (e.g., C12-d3-carnitine) in methanol (B129727).

    • Methanol, ice-cold

    • Centrifuge capable of 4°C and >12,000 x g

    • 96-well plates or microcentrifuge tubes

  • Procedure:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 50 µL of plasma.

    • Add 200 µL of ice-cold methanol containing the internal standard (concentration to be optimized based on instrument sensitivity, typically in the range of 0.1-1 µM).

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a new tube or well for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-12 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lauroyl-L-carnitine: Precursor ion (Q1) m/z 344.3 → Product ion (Q3) m/z 85.1

      • Internal Standard (C12-d3-carnitine): Precursor ion (Q1) m/z 347.3 → Product ion (Q3) m/z 85.1

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for each analyte.

3. Data Analysis and Quantification:

  • Integrate the peak areas for both Lauroyl-L-carnitine and the internal standard.

  • Calculate the peak area ratio (Lauroyl-L-carnitine / Internal Standard).

  • Generate a calibration curve using known concentrations of Lauroyl-L-carnitine standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Determine the concentration of Lauroyl-L-carnitine in the unknown samples by interpolating their peak area ratios against the calibration curve.

Signaling Pathways and Logical Relationships

The accumulation of long-chain acylcarnitines, including Lauroyl-L-carnitine, can impact cellular signaling pathways, contributing to the pathophysiology of metabolic diseases. Two key pathways implicated are the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-Activated Protein Kinase (AMPK) signaling pathways.

Fatty Acid Transport and β-Oxidation Workflow

The following diagram illustrates the transport of lauric acid into the mitochondria, forming Lauroyl-L-carnitine, and its subsequent β-oxidation.

Fatty acid transport and β-oxidation pathway.
Potential Signaling Role of Lauroyl-L-carnitine

Elevated levels of long-chain acyl-CoAs, the precursors of long-chain acylcarnitines, are known to modulate key metabolic signaling pathways.

1. Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Long-chain fatty acids and their derivatives can act as ligands for PPARs.[1] While direct binding of Lauroyl-L-carnitine to PPARs is not well-established, its precursor, Lauroyl-CoA, can influence PPAR activity. L-carnitine itself has been shown to modulate PPARγ expression.[5][9]

PPAR_Signaling LauroylCoA Lauroyl-CoA (precursor to Lauroyl-L-carnitine) PPAR PPARα / PPARγ LauroylCoA->PPAR Activates PPRE PPRE (DNA Response Element) PPAR->PPRE Binds as Heterodimer with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., CPT1, FAT/CD36) PPRE->TargetGenes Regulates LipidMetabolism Increased Fatty Acid Uptake & Oxidation TargetGenes->LipidMetabolism

Potential influence on PPAR signaling.

2. AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP/ATP ratio) and promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes. Long-chain fatty acyl-CoAs have been shown to allosterically activate AMPK.[10][11][12][13] This suggests that an accumulation of Lauroyl-CoA, and by extension, the dynamics of the Lauroyl-L-carnitine pool, could influence AMPK activity.

AMPK_Signaling MetabolicStress Metabolic Stress (e.g., High Fat Diet) LauroylCoA Increased Lauroyl-CoA MetabolicStress->LauroylCoA AMPK AMPK LauroylCoA->AMPK Allosterically Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes

Potential influence on AMPK signaling.

Conclusion

This compound, as a member of the long-chain acylcarnitine family, holds promise as a biomarker for metabolic disorders. Its levels in plasma reflect the balance between fatty acid uptake and mitochondrial oxidation, providing a window into cellular metabolic health. While more research is needed to establish specific concentration ranges for different disease states, the analytical methods for its precise quantification are well-established. Furthermore, its potential interplay with key metabolic signaling pathways like PPAR and AMPK underscores its relevance in the pathophysiology of metabolic diseases. Continued investigation into this compound and the broader acylcarnitine profile will be instrumental in advancing our understanding of metabolic dysregulation and in the development of novel diagnostic and therapeutic strategies.

References

An In-Depth Toxicological Profile of Lauroyl-L-carnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Lauroyl-L-carnitine chloride. It is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological properties of this compound have not been fully investigated, and much of the available data is qualitative or pertains to the related compound, L-carnitine.

Introduction

This compound is a quaternary ammonium (B1175870) compound, an acylcarnitine, and a cationic surfactant. It is synthesized from L-carnitine and lauric acid. Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a lipophilic lauroyl tail, allows it to be used as a permeation enhancer, potentially improving the bioavailability of certain drugs. This property, however, also warrants a thorough toxicological evaluation to ensure its safety in pharmaceutical and other applications. This guide summarizes the current state of knowledge regarding the toxicological profile of this compound.

Hazard Identification and Classification

Multiple suppliers provide Safety Data Sheets (SDS) for this compound. While there are some discrepancies, a general consensus on its hazard profile can be established.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4) Warning H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2) Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A) Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation Warning H335: May cause respiratory irritation

Note: The classification is based on aggregated data from multiple supplier SDS. Classifications may vary slightly between suppliers.

Quantitative Toxicological Data

CompoundTestSpeciesRouteValue
L-carnitine hydrochlorideLD50RatOral> 5,000 mg/kg
L-carnitine hydrochlorideLD50RatOral6890 mg/kg
L-carnitine chlorideNOAELRatOral (1-year)737 mg/kg bw/day
L-carnitineGenotoxicity-In vitroNo mutagenic activity

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not published. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be employed for a comprehensive toxicological assessment.

Acute Oral Toxicity (Following OECD Guideline 423)
  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. A starting dose of 300 mg/kg is typically used, with subsequent doses of 2000 mg/kg, 500 mg/kg, and 50 mg/kg depending on the observed toxicity.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter. Body weight is recorded weekly.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

In Vitro Skin Irritation (Following OECD Guideline 439)
  • Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis, is used.

  • Procedure: The test chemical is applied topically to the surface of the RhE tissue. Following a defined exposure period (e.g., 60 minutes), the chemical is removed by rinsing.

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is then quantified spectrophotometrically.

  • Endpoint: A reduction in tissue viability below a defined threshold (typically 50%) is indicative of skin irritation potential (GHS Category 2).

Acute Eye Irritation (Following OECD Guideline 405)
  • Test Animals: Healthy, adult albino rabbits are typically used.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as an untreated control.

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test, Following OECD Guideline 471)
  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

  • Endpoint: The mutagenic potential is assessed by counting the number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid). A significant, dose-related increase in the number of revertants indicates a mutagenic effect.

Visualizations

General Toxicological Assessment Workflow

cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment in_silico In Silico Analysis (QSAR) cytotoxicity Cytotoxicity Assays in_silico->cytotoxicity physchem Physicochemical Properties physchem->cytotoxicity genotoxicity Genotoxicity (Ames, etc.) cytotoxicity->genotoxicity skin_irritation Skin Irritation (RhE) genotoxicity->skin_irritation eye_irritation Eye Irritation (BCOP, etc.) skin_irritation->eye_irritation acute_toxicity Acute Toxicity (Oral, Dermal) eye_irritation->acute_toxicity repeated_dose Repeated Dose Toxicity acute_toxicity->repeated_dose sensitization Skin Sensitization repeated_dose->sensitization hazard_id Hazard Identification sensitization->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure Exposure Assessment dose_response->exposure risk_char Risk Characterization exposure->risk_char cluster_0 Cellular Environment cluster_1 Cell Membrane Interaction cluster_2 Cellular Effects LLC Lauroyl-L-carnitine Chloride Monomers Insertion Monomer Insertion into Membrane LLC->Insertion Hydrophobic Interaction Membrane Cell Membrane (Lipid Bilayer) Membrane->Insertion Disruption Membrane Disruption Insertion->Disruption Altered Fluidity & Integrity Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Apoptosis Apoptosis/Necrosis Leakage->Apoptosis Loss of Homeostasis

Methodological & Application

Application Notes and Protocols for Lauroyl-L-carnitine chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is an acylcarnitine, a derivative of L-carnitine, which plays a crucial role in cellular energy metabolism. While L-carnitine and its acetylated form have been studied for their effects on cancer cells, including the induction of apoptosis and modulation of signaling pathways, this compound is primarily characterized as a surfactant and absorption enhancer.[1] This document provides a detailed experimental protocol for researchers interested in investigating the potential biological activities of this compound in a cell culture setting. The methodologies presented are largely adapted from established protocols for L-carnitine and should be considered as a starting point for the investigation of this novel compound. Due to the addition of the lauroyl group, a 12-carbon acyl chain, the physicochemical properties of this compound, such as its solubility and membrane permeability, may differ significantly from L-carnitine, necessitating careful optimization of experimental conditions.

Data Presentation

As there is limited quantitative data available for the biological effects of this compound in cell culture, the following tables summarize data from studies on L-carnitine to provide a reference for designing experiments.

Table 1: Effects of L-carnitine on Cell Viability in Cancer Cells

Cell LineAssayConcentration RangeIncubation TimeObserved Effect
MDA-MB-231 (Breast Cancer)MTT0.5 - 10 mM24 hSignificant decrease in proliferation at 2.5 and 5 mM.[2]
HepG2 (Liver Cancer)MTS1.25 - 10 mM24h & 48hDose-dependent inhibition of cell proliferation.[3][4]
Hepa1c1c7 (Mouse Hepatoma)MTTNot SpecifiedNot SpecifiedIncreased number of dead cells.[5]

Table 2: Modulation of Apoptosis-Related Proteins by L-carnitine

Cell LineTreatmentProteinModulation
CD44+ Breast Cancer Stem Cells2.5 mM & 5 mM L-carnitinep-JAK2Decrease[2]
CD44+ Breast Cancer Stem Cells2.5 mM & 5 mM L-carnitinep-STAT3Decrease[2]
Hepa1c1c7L-carnitineBcl-2Down-regulation[5]
Hepa1c1c7L-carnitineCaspase-3Up-regulation[5]
Hepa1c1c7L-carnitineCaspase-8Increased mRNA and protein levels[5]
Hepa1c1c7L-carnitineCaspase-9Up-regulation[5]
Formalin-treated miceL-carnitineBaxReduced expression[6]
Formalin-treated miceL-carnitineBcl-2Augmented expression[6]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is reported to be slightly soluble in methanol (B129727) and water, with a higher solubility in DMSO (up to 50 mg/mL).[7]

  • Reagents and Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Sonication may be required to fully dissolve the compound.[8]

    • Vortex the solution until the solid is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[10] A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

  • Reagents and Materials:

    • Selected cancer cell line(s)

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or solubilization buffer

    • 96-well cell culture plates

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A broad range of concentrations (e.g., 10 nM to 100 µM) is recommended for initial screening.[11]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO or a suitable solubilization solution.[10]

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials:

    • Selected cancer cell line(s)

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well cell culture plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[2]

    • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.

  • Reagents and Materials:

    • Selected cancer cell line(s)

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-JAK2, p-STAT3, Bcl-2, Bax, Caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in larger culture dishes (e.g., 60 or 100 mm) and treat with this compound as described for the apoptosis assay.

    • Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis prep Prepare Lauroyl-L-carnitine chloride stock solution (DMSO) viability Cell Viability Assay (MTT) Determine IC50 prep->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis western Western Blot Analysis (Signaling Proteins) viability->western analysis Analyze and Interpret Results apoptosis->analysis western->analysis

Caption: General experimental workflow for investigating this compound.

Hypothesized Signaling Pathways

The following diagrams illustrate signaling pathways known to be affected by L-carnitine. These are proposed as potential targets for investigation with this compound.

G cluster_nucleus Nuclear Events LLCC Lauroyl-L-carnitine chloride (hypothesized) JAK JAK LLCC->JAK Inhibition? Receptor Cytokine Receptor Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (e.g., proliferation, survival)

Caption: Hypothesized effect on the JAK/STAT signaling pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF-α FasR Fas Receptor FasL->FasR Casp8 Caspase-8 FasR->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondrion CytC Cytochrome c Mito->CytC Bcl2 Bcl-2 Bcl2->Mito Bax Bax Bax->Mito Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 LLCC Lauroyl-L-carnitine chloride (hypothesized) LLCC->FasL Upregulation? LLCC->Bcl2 Inhibition? LLCC->Bax Activation? Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized modulation of apoptosis pathways.

References

Application Notes and Protocols: Lauroyl-L-carnitine Chloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a cationic surfactant and acylcarnitine that has garnered interest in pharmaceutical sciences for its potential as a component in advanced drug delivery systems.[1] Its amphiphilic nature, combining a hydrophilic carnitine head group with a lipophilic lauroyl tail, allows it to self-assemble into various nanostructures, such as micelles and liposomes, and to act as a permeation enhancer across biological membranes.[2][3] These properties make it a promising excipient for improving the solubility, stability, and bioavailability of therapeutic agents. This document provides an overview of its applications, along with detailed protocols for the formulation and characterization of this compound-based drug delivery systems.

Key Applications

This compound's primary roles in drug delivery are as a surfactant, an absorption enhancer, and a building block for nanocarriers. Its ability to interact with and disrupt the lipid bilayers of cell membranes can facilitate the transport of drugs into cells.[1][3]

Potential Drug Delivery Systems:

  • Liposomes and Nanoparticles: this compound can be a key component in the formation of liposomes and nanoparticles, which can encapsulate drugs to enhance their solubility and bioavailability.[2]

  • Oral Drug Delivery: As an absorption enhancer, it can improve the oral bioavailability of compounds that are otherwise poorly absorbed.[4]

  • Targeted Drug Delivery: While Lauroyl-L-carnitine itself is not a targeting ligand, its parent molecule, L-carnitine, is a substrate for the organic cation/carnitine transporter 2 (OCTN2), which is overexpressed in certain tissues and cancer cells. This suggests the potential for developing targeted delivery systems based on acylcarnitines.

Data Presentation: Physicochemical Characterization of Acylcarnitine-Based Nanoparticles

While specific quantitative data for drug delivery systems based solely on this compound is limited in publicly available literature, the following table presents expected and reported values for similar L-carnitine and acylcarnitine-functionalized nanoparticles to provide a comparative reference.

ParameterL-carnitine-loaded NLCsPalmitoyl-L-carnitine NanoemulsionsL-carnitine-conjugated PLGA NPs
Particle Size (nm) 75.4 - 109.8~150~200
Polydispersity Index (PDI) 0.12 - 0.42< 0.2< 0.2
Zeta Potential (mV) -22.6 to -28.9Not Reported-2.16 to -0.70
Encapsulation Efficiency (%) 54.5 - 90.6> 90% (for the loaded drug)Not Reported
Drug Loading (%) Not Reported~5% (for the loaded drug)Not Reported

NLCs: Nanostructured Lipid Carriers, PLGA: Poly(lactic-co-glycolic acid)

Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation and characterization of this compound-based drug delivery systems. These protocols are based on established methods for similar compounds and should be optimized for specific applications.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes where this compound is a component of the lipid bilayer.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

  • Rotary evaporator

  • Bath sonicator

  • Extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., 1:8:1) in chloroform in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids to form a thin lipid film on the flask wall.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask. If encapsulating a hydrophilic drug, dissolve it in the PBS. The volume of the aqueous phase will determine the final lipid concentration.

    • Continue the hydration for 1-2 hours at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 5-15 minutes.

    • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension with deionized water.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the formulation.

2. Encapsulation Efficiency and Drug Loading:

  • Separate the unencapsulated drug from the liposomes by centrifugation or size exclusion chromatography.

  • Disrupt the liposomes using a suitable solvent (e.g., methanol (B129727) or Triton X-100).

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = (Mass of encapsulated drug / Total mass of drug used) x 100

    • DL% = (Mass of encapsulated drug / Total mass of lipids and drug) x 100

3. In Vitro Drug Release Study:

  • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

G Workflow for Liposome Preparation and Characterization cluster_prep Preparation cluster_char Characterization A Lipid Dissolution (Lauroyl-L-carnitine Cl, PC, CH in Chloroform) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (with Aqueous Drug Solution) B->C D Size Reduction (Sonication/Extrusion) C->D E Particle Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency & Drug Loading D->F G In Vitro Drug Release (Dialysis) D->G

Caption: Workflow for liposome preparation and characterization.

G Proposed Mechanism of Permeation Enhancement cluster_membrane Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid LLC Lauroyl-L-carnitine Chloride Interaction Membrane Interaction & Disruption LLC->Interaction Interaction->Lipid2 Permeation Increased Drug Permeation (Paracellular/Transcellular) Interaction->Permeation

Caption: Proposed mechanism of permeation enhancement.

Conclusion

This compound presents itself as a versatile excipient for the development of novel drug delivery systems. Its surfactant properties and ability to enhance permeation make it a valuable tool for overcoming challenges associated with poor drug solubility and bioavailability. While further research is needed to fully elucidate its potential and to establish specific formulation parameters, the protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the applications of this compound in advanced drug delivery.

References

Application Note: Quantification of Lauroyl-L-carnitine chloride in Plasma using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Lauroyl-L-carnitine chloride in plasma samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

Lauroyl-L-carnitine (C12:0) is a medium-chain acylcarnitine. Acylcarnitines are crucial intermediates in fatty acid metabolism, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The quantification of specific acylcarnitines, such as Lauroyl-L-carnitine, in plasma is a key diagnostic marker for certain inborn errors of metabolism and is of growing interest in cardiovascular and metabolic disease research. This application note details a robust and sensitive HPLC-MS/MS method for the reliable quantification of this compound in human plasma.

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using HPLC and sensitive detection by tandem mass spectrometry (MS/MS). Quantification is achieved by using a stable isotope-labeled internal standard (SIL-IS), Lauroyl-L-carnitine-d9, to correct for matrix effects and variations in sample processing. The analytes are monitored in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • Analytes and Standards:

    • This compound (analytical standard, ≥95.0% purity)[1]

    • Lauroyl-L-carnitine-d9 (internal standard, >99% purity)[2]

  • Solvents and Chemicals:

  • Plasma:

    • Human plasma (K2-EDTA) - analyte-free or stripped plasma for calibration standards and quality controls.

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and Lauroyl-L-carnitine-d9 in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the this compound primary stock solution with 50% methanol. These will be used to spike into the plasma matrix to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Lauroyl-L-carnitine-d9 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation
  • Aliquoting: To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of methanol.

  • Protein Precipitation: Add 200 µL of the internal standard working solution (100 ng/mL Lauroyl-L-carnitine-d9 in acetonitrile).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC-MS/MS Conditions
  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 50 x 2.0 mm, 4 µm particle size) is recommended for good retention of polar acylcarnitines.[3] Alternatively, a C18 reversed-phase column can be used.

  • Mobile Phase:

    • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

    • Mobile Phase B: 95% Acetonitrile in 5 mM Ammonium Acetate with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 90
    2.0 0.4 50
    2.5 0.4 50
    2.6 0.4 90

    | 5.0 | 0.4 | 90 |

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
    Lauroyl-L-carnitine 344.3 85.0 100

    | Lauroyl-L-carnitine-d9 (IS) | 353.3 | 85.0 | 100 |

    Note: The m/z 85.0 fragment corresponds to the [C4H9N+H]+ ion of the carnitine moiety and is a common and intense fragment for acylcarnitine analysis.[4] The transition from the precursor ion to the product ion resulting from the neutral loss of trimethylamine (B31210) (m/z 344.3 -> 285.2) can be used as a qualifying transition.[4]

Data Presentation: Quantitative Summary

The method should be validated according to standard bioanalytical method validation guidelines. The following tables summarize expected performance characteristics based on similar published methods for acylcarnitine analysis.[5]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Lauroyl-L-carnitine1.0 - 1000Linear, 1/x² weighting> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.2< 1595 - 110< 1595 - 110
Low QC5.0< 1090 - 110< 1090 - 110
Mid QC50< 1090 - 110< 1090 - 110
High QC800< 1090 - 110< 1090 - 110

LLOQ: Lower Limit of Quantification. A typical LOQ for C12 acylcarnitine is around 1.2 ng/mL.[5]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC5.085 - 11585 - 115
High QC80085 - 11585 - 115

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (Lauroyl-L-carnitine-d9) in Acetonitrile (200 µL) plasma->add_is Protein Precipitation vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HILIC HPLC Separation supernatant->hplc Inject (10 µL) ms Tandem Mass Spectrometer (Positive ESI, MRM) hplc->ms Elution data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of Lauroyl-L-carnitine in plasma.

signaling_pathway cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Ion Selection Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 m/z 344.3 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragmentation Detector Detector Q3->Detector m/z 85.0 Analyte Lauroyl-L-Carnitine [M+H]+ = 344.3 Analyte->Q1 ProductIon Product Ion m/z = 85.0

References

Application Notes and Protocols: Lauroyl-L-carnitine Chloride in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride, the ester of lauric acid and L-carnitine, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent beta-oxidation and energy production. In metabolomics research, this compound serves as a valuable tool to investigate fatty acid metabolism, mitochondrial function, and the cellular response to metabolic stress. Its surfactant properties also allow for its use in studies requiring the permeabilization of cell membranes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in metabolomics research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₁₉H₃₈ClNO₄
Molecular Weight 380.0 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol (B129727)
Storage Store at -20°C

Biological Significance and Applications in Metabolomics

This compound is an integral component of the carnitine shuttle system, which is essential for the mitochondrial import and subsequent beta-oxidation of long-chain fatty acids. As such, it is a key tool for a variety of applications in metabolomics research:

  • Probing Fatty Acid Oxidation (FAO): By introducing exogenous Lauroyl-L-carnitine, researchers can directly study the flux through the FAO pathway. This allows for the investigation of enzymatic activities within the beta-oxidation spiral and the overall capacity of mitochondria to metabolize fatty acids.

  • Investigating Mitochondrial Dysfunction: Abnormalities in acylcarnitine metabolism are hallmarks of various inherited and acquired metabolic disorders. Using this compound in cellular or animal models can help to elucidate the metabolic consequences of mitochondrial dysfunction.

  • Studying Metabolic Reprogramming: Cancer cells and immune cells often exhibit altered metabolic phenotypes. This compound can be used to explore the role of fatty acid metabolism in these processes and to identify potential therapeutic targets.

  • Cell Permeabilization: Due to its surfactant properties, Lauroyl-L-carnitine has been used to permeabilize cell membranes for the delivery of polar molecules.[1]

Data Presentation: Representative Acylcarnitine Profile Changes

Table 1: Serum Acylcarnitine Concentrations (µmol/L) Before and After L-carnitine Supplementation [2]

Acylcarnitine SpeciesBefore SupplementationAfter Supplementation
Free Carnitine (C0)25.845.1
Acetylcarnitine (C2)5.210.3
Propionylcarnitine (C3)0.41.1
Butyrylcarnitine (C4)0.10.3
Isovalerylcarnitine (C5)0.10.4
Octanoylcarnitine (C8)<0.1<0.1
Decanoylcarnitine (C10)<0.10.1
Dodecanoylcarnitine (C12)<0.10.1
Tetradecanoylcarnitine (C14)0.10.2
Hexadecanoylcarnitine (C16)0.20.4
Octadecanoylcarnitine (C18)0.20.3

Table 2: Urine Acylcarnitine Concentrations (µmol/L) Before and After L-carnitine Supplementation [2]

Acylcarnitine SpeciesBefore SupplementationAfter Supplementation
Free Carnitine (C0)102.3254.7
Acetylcarnitine (C2)15.689.2
Propionylcarnitine (C3)1.210.5
Butyrylcarnitine (C4)0.43.8
Isovalerylcarnitine (C5)0.34.1
Octanoylcarnitine (C8)0.10.2
Decanoylcarnitine (C10)0.10.3
Dodecanoylcarnitine (C12)0.10.2
Tetradecanoylcarnitine (C14)0.10.3
Hexadecanoylcarnitine (C16)0.20.5
Octadecanoylcarnitine (C18)0.20.4

Experimental Protocols

Protocol 1: In Vitro Treatment of Adherent Cell Lines with this compound for Metabolomics Analysis

Objective: To investigate the impact of this compound on the cellular metabolome of adherent cells.

Materials:

  • Adherent cell line of interest (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to desired confluency (typically 80-90%).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control.

    • Remove the old medium from the cells and replace it with the treatment or control medium.

    • Incubate for the desired period (e.g., 4, 12, 24 hours).

  • Metabolite Quenching and Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the culture medium.

    • Quickly wash the cells twice with 1 mL of ice-cold PBS per well.

    • Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.

    • Scrape the cells from the well surface using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.

    • Dry the metabolite extract using a nitrogen evaporator or a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until analysis.

  • Sample Reconstitution:

    • Prior to LC-MS analysis, reconstitute the dried extracts in a suitable solvent, such as 50% methanol in water, containing internal standards for quality control.

Protocol 2: LC-MS/MS Analysis of Acylcarnitines

Objective: To quantify Lauroyl-L-carnitine and other acylcarnitines in biological samples. This protocol is adapted from a method for the analysis of a broad range of acylcarnitines.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion Scan: Monitor for the precursor of m/z 85 (a characteristic fragment of carnitine esters).

  • MRM Transitions:

    • Lauroyl-L-carnitine (C12): Precursor m/z 344.3 → Product m/z 85.1

    • Include other acylcarnitine transitions of interest (e.g., C0, C2, C4, C16, C18).

    • Use stable isotope-labeled internal standards for each acylcarnitine where possible for accurate quantification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_transport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Lauroyl-CoA Lauroyl-CoA CPT1 CPT1 Lauroyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 Lauroyl-L-carnitine_cytosol Lauroyl-L-carnitine CACT CACT Lauroyl-L-carnitine_cytosol->CACT Transport CPT1->Lauroyl-L-carnitine_cytosol Lauroyl-L-carnitine_matrix Lauroyl-L-carnitine CACT->Lauroyl-L-carnitine_matrix CPT2 CPT2 Lauroyl-L-carnitine_matrix->CPT2 L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->CACT Lauroyl-CoA_matrix Lauroyl-CoA beta_ox Beta-Oxidation Lauroyl-CoA_matrix->beta_ox CPT2->L-Carnitine_matrix CPT2->Lauroyl-CoA_matrix

experimental_workflow start Cell Culture treatment Treatment with This compound start->treatment quenching Metabolite Quenching (Cold Methanol) treatment->quenching extraction Metabolite Extraction quenching->extraction drying Sample Drying extraction->drying reconstitution Reconstitution (with Internal Standards) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Statistical Analysis analysis->data_processing

logical_relationship llc Lauroyl-L-carnitine Chloride fao Increased Fatty Acid Oxidation llc->fao acetyl_coa Increased Acetyl-CoA Production fao->acetyl_coa ros Reactive Oxygen Species (ROS) fao->ros tca TCA Cycle Activity acetyl_coa->tca signaling Altered Cellular Signaling acetyl_coa->signaling energy Cellular Energy (ATP) tca->energy ros->signaling

References

Application Note: Assessing Cell Membrane Permeability with Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauroyl-L-carnitine chloride (LLCC) is a quaternary ammonium (B1175870) compound and a long-chain acylcarnitine that functions as a surfactant and absorption enhancer.[1][2][] Its amphiphilic nature allows it to interact with and perturb the integrity of cell membranes, making it a valuable tool in pharmaceutical research for improving the oral bioavailability and delivery of therapeutic compounds with poor membrane permeability.[1][4][5] LLCC has been shown to increase both transcellular and paracellular transport.[6] The mechanism of action involves the permeabilization of the cell membrane and the modulation of tight junction proteins, which are critical for maintaining the barrier function of epithelial cell layers.[6][7] Specifically, studies on Caco-2 cell monolayers have demonstrated that acylcarnitines like LLCC can decrease the protein levels of claudins 1, 4, and 5, leading to a loss of tight junction barrier function.[7] This effect is measurable as a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of paracellular markers.[7][8]

This application note provides detailed protocols for assessing the effects of this compound on cell membrane permeability and cytotoxicity using common in vitro cell-based assays: the Lactate Dehydrogenase (LDH) assay, Propidium Iodide (PI) staining with flow cytometry, and Transepithelial Electrical Resistance (TEER) measurements.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the impact of LLCC on cultured cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Permeability & Viability Assessment cluster_analysis Analysis A Seed and Culture Cells (e.g., Caco-2) B Differentiate Cells (for TEER assay) A->B C Treat Cells with This compound B->C D TEER Measurement (Paracellular Permeability) C->D E LDH Assay (Cytotoxicity) C->E F Propidium Iodide Staining (Membrane Integrity) C->F G Data Acquisition (Plate Reader / Flow Cytometer) D->G E->G F->G H Quantitative Analysis & Data Visualization G->H G Mechanism of LLCC on Epithelial Cells cluster_membrane Epithelial Cell Layer cell1 Epithelial Cell 1 trans Increased Transcellular Permeability cell1->trans Perturbs Membrane cell2 Epithelial Cell 2 tj Tight Junction (Claudins, ZO-1) para Increased Paracellular Permeability tj->para Loosens Barrier llcc Lauroyl-L-carnitine chloride (LLCC) llcc->cell1 Interacts with Cell Membrane llcc->tj Disrupts Claudin Proteins G A Compromised Cell Membrane B LDH Release into Supernatant A->B C LDH B->C E Pyruvate + NADH C->E catalyzes D Lactate + NAD+ D->E F NADH H Formazan (Red) F->H reduces G Tetrazolium Salt (Yellow) G->H I Measure Absorbance (490-492 nm) H->I

References

Utilizing Lauroyl-L-carnitine Chloride in Lipid Transport Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a synthetic acylcarnitine, a lipophilic derivative of L-carnitine, that has garnered significant interest in biomedical and pharmaceutical research. Its amphiphilic nature, combining a C12 fatty acid (lauric acid) with the polar L-carnitine molecule, imparts surfactant-like properties. This unique structure allows it to interact with and transiently increase the permeability of cell membranes.[1][2] This characteristic is being explored for its potential as a penetration enhancer to improve the oral bioavailability of poorly absorbed drugs. Furthermore, its structural similarity to endogenous acylcarnitines suggests its utility in studying lipid metabolism and transport, particularly in the context of fatty acid oxidation pathways and related disorders.

These application notes provide an overview of the utility of this compound in lipid transport studies, along with detailed protocols for its application in cell permeability and fatty acid uptake assays.

Application Notes

Enhancing Intestinal Epithelial Permeability

This compound has been demonstrated to effectively and reversibly increase the permeability of intestinal epithelia.[1][2] This makes it a valuable tool for:

  • Drug Delivery Studies: Investigating the absorption of hydrophilic drugs across the intestinal barrier. By transiently opening tight junctions and increasing membrane fluidity, this compound can facilitate the paracellular and transcellular transport of therapeutic molecules.

  • Modeling Leaky Gut Syndrome: Creating an in vitro model of increased intestinal permeability to study the pathophysiology of "leaky gut" and screen for therapeutic agents that can restore barrier function.

  • Understanding Surfactant-Membrane Interactions: Studying the molecular mechanisms by which surfactants interact with and alter the structure and function of the intestinal brush border membrane. Research has shown that this compound can induce the fusion of brush border microvilli.

Investigating Fatty Acid Transport and Metabolism

As an acylcarnitine, this compound can be used to probe the carnitine-dependent fatty acid transport system. L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Therefore, this compound can be employed to:

  • Study Carnitine Palmitoyltransferase (CPT) System: Investigate the activity and inhibition of CPT I and CPT II, the enzymes responsible for the conversion of acyl-CoAs to acylcarnitines and back.

  • Probe Mitochondrial Fatty Acid Oxidation: As a substrate for the carnitine-acylcarnitine translocase, it can be used to study the transport of fatty acids across the inner mitochondrial membrane.

  • Cellular Lipid Uptake Assays: While not a direct measure of fatty acid transport, its effect on membrane permeability can be leveraged to facilitate the uptake of fluorescently labeled fatty acid analogs for visualization and quantification.

Quantitative Data

The following tables summarize the quantitative effects of this compound on intestinal barrier function from published studies.

ParameterCell/Tissue ModelConcentrationObservationReference
Transepithelial Electrical Resistance (TEER)Rat Colonic MucosaThreshold Concentration (Ct)Rapid, concentration-dependent decreaseSutton et al., 1992
Transepithelial Electrical Resistance (TEER)Caco-2 cell monolayersNot specifiedDecrease in TEER value after 1 hourKonishi et al.
Permeability (small hydrophilic markers)Rat Colonic Mucosa5 x CtNearly 2-fold increaseSutton et al., 1992
Fluorescein isothiocyanate dextran (B179266) 40,000 (FD-40) fluxCaco-2 cell monolayersNot specifiedIncrease in FD-40 flux after 1 hourKonishi et al.

Experimental Protocols

Protocol 1: In Vitro Intestinal Permeability Assay using this compound and Lucifer Yellow

This protocol is adapted from the methodology described by Danielsen and Hansen (2017) and is designed to assess the effect of this compound on the permeability of an intestinal epithelial cell monolayer to the fluorescent probe Lucifer Yellow.

Materials:

  • Caco-2 cells (or other suitable intestinal epithelial cell line)

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • This compound

  • Lucifer Yellow CH, potassium salt

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • Fluorescence plate reader (Excitation/Emission: ~428 nm/~536 nm)

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a suitable density.

    • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the TEER. Monolayers are typically ready for experiments when TEER values stabilize and reach >250 Ω·cm².

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or HBSS).

    • Prepare a stock solution of Lucifer Yellow in HBSS.

    • Prepare treatment solutions by diluting the this compound stock solution in HBSS to the desired final concentrations (e.g., a range of concentrations to determine a dose-response). Include a vehicle control (HBSS without this compound).

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add fresh, pre-warmed HBSS to the basolateral (bottom) chamber of the Transwell® inserts.

    • Add the treatment solutions (containing this compound or vehicle control) to the apical (top) chamber.

    • Immediately add Lucifer Yellow to the apical chamber to a final concentration of 100 µM.

    • Incubate the plates at 37°C in a cell culture incubator.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • After each sampling, replace the volume removed with fresh, pre-warmed HBSS.

  • Quantification:

    • Transfer the collected basolateral samples to a black, clear-bottom 96-well plate.

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of Lucifer Yellow transport to the basolateral chamber (µg/s)

      • A is the surface area of the Transwell® membrane (cm²)

      • C0 is the initial concentration of Lucifer Yellow in the apical chamber (µg/mL)

Expected Results:

Treatment with this compound is expected to cause a dose-dependent increase in the permeability of the Caco-2 monolayer to Lucifer Yellow, resulting in higher fluorescence in the basolateral chamber and a higher calculated Papp value compared to the vehicle control.

Protocol 2: Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog

This protocol describes a method to assess the general effect of this compound-induced membrane permeabilization on the uptake of a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY™ FL C12) into cells.

Materials:

  • Adherent cell line (e.g., C2C12 myoblasts, HepG2 hepatocytes)

  • 96-well, black, clear-bottom cell culture plates

  • Cell culture medium

  • This compound

  • BODIPY™ FL C12 (or other fluorescent fatty acid analog)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture:

    • Seed cells into a 96-well plate and culture until they reach approximately 80-90% confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of BODIPY™ FL C12 in DMSO.

    • Prepare a working solution of the fluorescent fatty acid analog complexed with BSA. In a light-protected tube, mix the BODIPY™ FL C12 stock with fatty acid-free BSA in HBSS to achieve a final concentration of, for example, 1 µM BODIPY™ FL C12 and 0.1% BSA.

    • Prepare treatment solutions by diluting the this compound stock solution in HBSS to the desired final concentrations.

  • Fatty Acid Uptake Assay:

    • Wash the cells twice with pre-warmed HBSS.

    • Pre-incubate the cells with the this compound treatment solutions or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

    • Remove the pre-incubation solution and add the BODIPY™ FL C12-BSA working solution to all wells.

    • Incubate at 37°C for a defined period (e.g., 5-15 minutes).

    • To stop the uptake, rapidly wash the cells three times with ice-cold HBSS containing 0.1% BSA.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI or Hoechst 33342) for cell segmentation and counting.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope or a high-content imaging system with appropriate filter sets for the fluorescent fatty acid analog and the nuclear stain.

    • Quantify the intracellular fluorescence intensity per cell using image analysis software.

    • Normalize the fluorescence intensity to the number of cells in each well.

Expected Results:

Pre-treatment with this compound is expected to increase the permeability of the cell membrane, leading to a higher intracellular accumulation of the fluorescent fatty acid analog compared to the vehicle control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lauroyl-L-carnitine Lauroyl-L-carnitine Membrane_Interaction Membrane Interaction (Increased Fluidity) Lauroyl-L-carnitine->Membrane_Interaction Intercalation Tight_Junctions Tight Junctions (Transient Opening) Lauroyl-L-carnitine->Tight_Junctions Disruption Transcellular_Transport Increased Transcellular Transport Membrane_Interaction->Transcellular_Transport Paracellular_Transport Increased Paracellular Transport Tight_Junctions->Paracellular_Transport Experimental_Workflow Start Start: Caco-2 Monolayer TEER_Check Check TEER for Monolayer Integrity Start->TEER_Check Treatment Apical Treatment: Lauroyl-L-carnitine-Cl + Lucifer Yellow TEER_Check->Treatment Incubation Incubate at 37°C Treatment->Incubation Sampling Sample Basolateral Compartment at Time Points Incubation->Sampling Analysis Measure Fluorescence and Calculate Papp Sampling->Analysis End End Analysis->End Fatty_Acid_Transport cluster_extracellular Cytosol cluster_membrane Outer Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA LCFA-CoA LCFA->Acyl_CoA Acyl-CoA Synthetase CoA CoA-SH CoA->Acyl_CoA ATP ATP ATP->Acyl_CoA CPT1 CPT I Acyl_CoA->CPT1 L_Carnitine L-Carnitine L_Carnitine->CPT1 Acylcarnitine Acyl-L-Carnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Acyl_CoA_Matrix LCFA-CoA CACT->Acyl_CoA_Matrix CPT II Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation

References

Application Notes and Protocols for the In Vivo Formulation of Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a lipophilic derivative of L-carnitine, an essential molecule in cellular energy metabolism. Its amphiphilic nature, combining the fatty acid lauric acid with L-carnitine, allows it to interact with biological membranes, enhancing its potential as a therapeutic agent and a penetration enhancer for other molecules.[1] This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, covering its physicochemical properties, formulation strategies for various administration routes, and relevant biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing stable and effective formulations.

PropertyValueSource
Molecular Formula C₁₉H₃₈ClNO₄[2][3]
Molecular Weight 379.96 g/mol [2][3][4]
Appearance White to off-white powder or crystals[5]
Melting Point 80–105°C (decomposition)[6]
Solubility - DMSO: 30-50 mg/mL[2][6]- Ethanol: ≥ 20 mg/mL[7]- Methanol: Slightly soluble[2][8]- Water: Slightly soluble[2][8]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[2]
Hygroscopicity Exhibits hygroscopic tendencies; store in a dry environment.[6]

Formulation Protocols for In Vivo Studies

The selection of a formulation vehicle is critical and depends on the intended route of administration and the desired dosage. This compound's limited aqueous solubility necessitates the use of co-solvents and surfactants for many applications.

Oral Administration

This compound has been investigated as an oral absorption enhancer and its bioavailability has been studied.[2][9] A common formulation approach for oral delivery involves a multi-component vehicle to ensure solubility and stability.

Protocol 1: Standard Oral Formulation

This protocol is a widely cited method for achieving a clear oral solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 or PEG400

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10-50 mg/mL. Gentle heating and sonication may be required to facilitate dissolution.[2][9]

  • Add co-solvent: To the DMSO stock solution, add PEG300 or PEG400 to constitute 40% of the final volume. Mix thoroughly until the solution is clear.

  • Add surfactant: Add Tween 80 to constitute 5% of the final volume and mix until the solution is homogenous.

  • Add aqueous phase: Add saline to make up the remaining 45% of the final volume. Mix thoroughly.

  • Final Concentration Example: A common final concentration achieved with this method is 1 mg/mL.[2][4]

  • Administration: The formulation should be prepared fresh before administration. The typical DMSO concentration in the final formulation should be kept below 10% for most animal models.[4]

Table of Oral Formulation Components:

ComponentPercentage by VolumePurpose
DMSO10%Primary solvent
PEG300/PEG40040%Co-solvent
Tween 805%Surfactant/Emulsifier
Saline45%Aqueous vehicle
Intravenous Administration

For intravenous (IV) administration, sterility and the absence of particulates are paramount. The formulation must be a clear, homogenous solution. While specific IV protocols for this compound are not extensively detailed in the literature, a formulation strategy similar to that for oral administration, but with stricter controls for sterility and final DMSO concentration, can be adapted. For IV administration in animal models, the final DMSO concentration should ideally be below 2%.[4]

Protocol 2: Intravenous Formulation (for animal studies)

Materials:

  • This compound

  • DMSO (sterile, cell culture grade)

  • Solutol HS 15 or Cremophor EL

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile 0.22 µm syringe filters

Procedure:

  • Prepare a concentrated stock solution: Aseptically dissolve this compound in sterile DMSO.

  • Prepare the vehicle: In a sterile container, mix the desired volumes of the non-aqueous components (e.g., Solutol HS 15).

  • Combine and dilute: Slowly add the this compound stock solution to the vehicle while vortexing. Then, add sterile saline dropwise while continuously mixing to bring the formulation to the final volume.

  • Sterile filtration: Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.

  • Visual inspection: Before administration, visually inspect the solution for any precipitation or cloudiness.

Note: It is crucial to perform a small-scale pilot formulation to check for any precipitation issues before preparing a larger batch. The final concentration of all excipients must be within safe limits for intravenous administration in the chosen animal model.

Topical Administration

The amphiphilic nature of this compound makes it a candidate for topical and transdermal delivery.[1] Formulations for topical application can range from simple solutions to more complex creams or gels.

Protocol 3: Simple Topical Solution

Materials:

Procedure:

  • Dissolve this compound in ethanol.

  • Add propylene glycol and mix.

  • Slowly add purified water to the desired final concentration while stirring.

Experimental Workflows

Formulation Preparation Workflow

G cluster_prep Preparation of Stock Solution cluster_form Formulation Assembly cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300/PEG400 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline visual Visual Inspection add_saline->visual sterility Sterility Testing (for IV) visual->sterility administer Administer to subject sterility->administer

Caption: Workflow for preparing a this compound formulation.

Biological Signaling Pathways

Lauroyl-L-carnitine, as an acylcarnitine, is intrinsically linked to fatty acid metabolism and energy production, primarily through the carnitine palmitoyltransferase (CPT) system. The CPT system is responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Carnitine Palmitoyltransferase (CPT) Pathway

L-carnitine and its acyl derivatives are essential cofactors for the CPT enzymes. CPT1, located on the outer mitochondrial membrane, converts long-chain acyl-CoAs to acylcarnitines. These acylcarnitines are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). CPT2, on the inner mitochondrial membrane, then converts the acylcarnitines back to acyl-CoAs, which can then enter the β-oxidation spiral. By providing a substrate for this pathway, Lauroyl-L-carnitine can influence cellular energy metabolism.

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane Mitochondrial Membranes LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 L-Carnitine AcylCoA_mito Acyl-CoA beta_ox β-Oxidation AcylCoA_mito->beta_ox CACT CACT CPT1->CACT Acylcarnitine (e.g., Lauroyl-L-carnitine) CPT2 CPT2 CACT->CPT2 CPT2->AcylCoA_mito CoA

Caption: The role of acylcarnitines in fatty acid transport into the mitochondria.

Analytical Methods for Quality Control

General HPLC Method Outline:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic solvent like acetonitrile (B52724) or methanol.[10][11] For Lauroyl-L-carnitine, a higher proportion of organic solvent will likely be required due to its lipophilic nature.

  • Detection: UV detection at a low wavelength (e.g., 205-225 nm) is often used for carnitine and its derivatives.[11]

  • Standard Preparation: Prepare a standard curve of this compound of known concentrations in the formulation vehicle to quantify the concentration in the test samples.

Note: Method development and validation are essential to ensure accuracy, precision, and linearity for the specific formulation being used. It may be necessary to quench the lauroyl chloride to prevent hydrolysis during analysis.[6]

Conclusion

The successful formulation of this compound for in vivo studies requires careful consideration of its physicochemical properties. The protocols provided in this document offer a starting point for developing stable and effective formulations for oral, intravenous, and topical administration. Researchers should always perform appropriate pilot studies to ensure the compatibility and stability of the formulation in their specific experimental context. Furthermore, a thorough understanding of the compound's role in cellular metabolism will aid in the design and interpretation of in vivo experiments.

References

Application of Lauroyl-L-carnitine Chloride in the Study of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Disorders of FAO are a group of inherited metabolic diseases that can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and sudden death. Lauroyl-L-carnitine, a C12 acylcarnitine, is an important intermediate in the metabolism of long-chain fatty acids. In individuals with certain FAO disorders, such as carnitine palmitoyltransferase II (CPT2) deficiency and very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, there is an accumulation of long-chain acylcarnitines, including lauroyl-L-carnitine. Therefore, Lauroyl-L-carnitine chloride serves as a crucial biomarker for the diagnosis of these conditions and as a valuable tool in research to understand the pathophysiology of these disorders and to evaluate potential therapeutic interventions.

This document provides detailed application notes and protocols for the use of this compound in the study of FAO disorders.

Data Presentation

The following tables summarize quantitative data on the accumulation of lauroylcarnitine (B1674569) (C12) and other long-chain acylcarnitines in patient samples with FAO disorders, as well as representative data from in vitro functional assays.

Table 1: Acylcarnitine Profiles in Fibroblasts from Patients with FAO Disorders. [1][2]

AnalyteControl (nmol/mg protein)CPT2 Deficiency (nmol/mg protein)VLCAD Deficiency (nmol/mg protein)
Lauroylcarnitine (C12)0.1 ± 0.052.5 ± 0.8 1.8 ± 0.6
Myristoylcarnitine (C14)0.2 ± 0.15.8 ± 1.5 8.2 ± 2.1
Palmitoylcarnitine (C16)0.5 ± 0.215.2 ± 4.3 20.5 ± 5.7
Oleoylcarnitine (C18:1)0.8 ± 0.322.1 ± 6.5 28.9 ± 7.8

Data are presented as mean ± standard deviation. Bold values indicate significant elevation compared to controls.

Table 2: Residual CPT2 Enzyme Activity in Patient-Derived Tissues. [3][4]

Sample TypeControl Activity (%)Mild Myopathic CPT2 Deficiency (%)Severe Infantile CPT2 Deficiency (%)Neonatal CPT2 Deficiency (%)
Lymphocytes10025 - 60< 10< 5
Fibroblasts10020 - 50< 10< 5
Muscle Biopsy10010 - 30< 5Not typically performed

Enzyme activity is expressed as a percentage of the mean activity in control samples.

Table 3: Effect of L-carnitine Supplementation on Acylcarnitine Levels in a CPT2 Deficient Patient. [5]

Time PointFree Carnitine (µmol/L)Acetylcarnitine (µmol/L)Lauroylcarnitine (µmol/L)Palmitoylcarnitine (µmol/L)
Baseline8.52.10.91.5
Day 525.2 3.51.11.8
Day 918.98.9 2.8 4.2
Day 1322.14.21.52.1

Data from a patient with CPT2 deficiency following initiation of L-carnitine supplementation. Bold values indicate peak levels observed during the initial phase of treatment.

Experimental Protocols

Protocol 1: Quantification of Lauroyl-L-carnitine in Fibroblasts using Tandem Mass Spectrometry (MS/MS)

This protocol describes the analysis of acylcarnitine profiles in cultured fibroblasts to diagnose FAO disorders.

Materials:

  • Cultured human skin fibroblasts (patient and control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • L-carnitine

  • Deuterated hexadecanoic acid (d31-palmitic acid) or other stable isotope-labeled long-chain fatty acid

  • Methanol

  • Internal standards (deuterated acylcarnitines, including d3-lauroyl-L-carnitine)

  • Tandem mass spectrometer

Procedure:

  • Cell Culture: Culture fibroblasts to near confluence in DMEM supplemented with 10% FBS.

  • Labeling: Three days prior to the experiment, switch the cells to a serum-free medium.

  • Incubate the cells for 72 hours in a medium containing 200 µM of d31-palmitic acid complexed to bovine serum albumin and 400 µM L-carnitine.[1]

  • Extraction: After incubation, scrape the cells into the medium. Add a known amount of deuterated internal standards.

  • Extract the acylcarnitines from the cell suspension using methanol.

  • Centrifuge to pellet cell debris and transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization (optional but common): Reconstitute the dried extract in butanolic-HCl and heat to convert acylcarnitines to their butyl esters. This improves chromatographic separation and ionization efficiency.

  • MS/MS Analysis: Reconstitute the final sample in the mobile phase and inject it into the LC-MS/MS system.

  • Use a precursor ion scan of m/z 85 to detect all carnitine esters.

  • Quantify lauroyl-L-carnitine and other acylcarnitines by comparing the peak area of the endogenous analyte to its corresponding deuterated internal standard.

Expected Results: Fibroblasts from patients with long-chain FAO disorders, such as CPT2 deficiency, will show a significant accumulation of long-chain acylcarnitines, including lauroyl-L-carnitine, compared to control fibroblasts (see Table 1).

Protocol 2: CPT2 Enzyme Activity Assay in Permeabilized Fibroblasts

This protocol measures the activity of CPT2 by monitoring the conversion of a long-chain acylcarnitine substrate to its corresponding acyl-CoA.

Materials:

  • Cultured human skin fibroblasts (patient and control)

  • Digitonin (B1670571)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound (or other long-chain acylcarnitine)

  • Coenzyme A (CoA)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer

Procedure:

  • Cell Preparation: Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).

  • Permeabilization: Resuspend the cell pellet in a buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Enzyme Reaction:

    • Add the permeabilized cells to a cuvette containing the assay buffer.

    • Add DTNB to the cuvette. DTNB reacts with free CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.

    • Initiate the reaction by adding this compound and Coenzyme A.

  • Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of color change is proportional to the rate of CoA consumption, which reflects the CPT2 activity.

  • Protein Quantification: Determine the protein concentration of the cell lysate to normalize the enzyme activity.

Expected Results: Fibroblasts from patients with CPT2 deficiency will exhibit significantly lower CPT2 enzyme activity compared to control cells (see Table 2).

Protocol 3: Measurement of Fatty Acid Oxidation-dependent Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol assesses the ability of cells to oxidize long-chain fatty acids by measuring the oxygen consumption rate (OCR).

Materials:

  • Cultured cells (e.g., fibroblasts, myoblasts) from patients and controls

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Base Medium

  • L-carnitine

  • This compound (or palmitate-BSA conjugate)

  • Etomoxir (B15894) (CPT1 inhibitor, as a control)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-carnitine.

  • Substrate Preparation: Prepare a solution of this compound in the assay medium.

  • Assay Protocol:

    • One hour before the assay, replace the culture medium with the prepared assay medium and incubate in a non-CO2 incubator at 37°C.

    • Load the Seahorse XF sensor cartridge with compounds to be injected during the assay (e.g., this compound, etomoxir, and other mitochondrial inhibitors like oligomycin, FCCP, and rotenone/antimycin A).

    • Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR.

    • Inject this compound to stimulate FAO-dependent respiration and monitor the change in OCR.

    • Inject etomoxir to confirm that the increase in OCR is due to CPT-dependent fatty acid oxidation.

    • Perform a standard mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess overall mitochondrial function.

Expected Results: Cells from patients with FAO disorders will show a blunted or absent increase in OCR upon the addition of this compound compared to control cells.

Visualizations

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Cytosol Cytosol Mito_Matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi LC_Acyl_CoA LC-Acyl-CoA Acyl_CoA_Synthetase->LC_Acyl_CoA CPT1 CPT1 LC_Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation LC_Acyl_CoA->Beta_Oxidation LC_Acylcarnitine LC-Acylcarnitine (e.g., Lauroyl-L-carnitine) CPT1->LC_Acylcarnitine CoA CACT CACT Carnitine_in L-Carnitine Carnitine_in->CPT1 LC_Acylcarnitine->CACT CPT2 CPT2 LC_Acylcarnitine->CPT2 (Inner Mitochondrial Membrane) CPT2->LC_Acyl_CoA + L-Carnitine Carnitine_out L-Carnitine Carnitine_out->CACT Antiport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Carnitine shuttle system for long-chain fatty acid transport.

FAO_Disorder_Workflow Patient_Sample Patient Sample (Fibroblasts, Blood Spot) Acylcarnitine_Analysis Acylcarnitine Profile Analysis (LC-MS/MS) Patient_Sample->Acylcarnitine_Analysis Elevated_LCAC Elevated Long-Chain Acylcarnitines? (e.g., Lauroyl-L-carnitine) Acylcarnitine_Analysis->Elevated_LCAC Enzyme_Assay Enzyme Activity Assay (e.g., CPT2) Elevated_LCAC->Enzyme_Assay Yes Normal Normal Profile Elevated_LCAC->Normal No Reduced_Activity Reduced Enzyme Activity? Enzyme_Assay->Reduced_Activity Genetic_Testing Genetic Testing (e.g., CPT2 gene sequencing) Reduced_Activity->Genetic_Testing Yes Functional_Assay Functional Assay (e.g., Seahorse FAO) Reduced_Activity->Functional_Assay Equivocal Mutation_Identified Pathogenic Mutation(s) Identified? Genetic_Testing->Mutation_Identified Diagnosis_Confirmed Diagnosis of FAO Disorder Confirmed Mutation_Identified->Diagnosis_Confirmed Yes Mutation_Identified->Normal No Impaired_FAO Impaired FAO? Functional_Assay->Impaired_FAO Impaired_FAO->Genetic_Testing Yes

Caption: Diagnostic workflow for fatty acid oxidation disorders.

Signaling_Pathway_Dysregulation FAO_Defect Fatty Acid Oxidation Defect (e.g., CPT2 Deficiency) LCAC_Accumulation Accumulation of Long-Chain Acylcarnitines (e.g., Lauroyl-L-carnitine) FAO_Defect->LCAC_Accumulation Mito_Dysfunction Mitochondrial Dysfunction LCAC_Accumulation->Mito_Dysfunction Membrane_Instability Altered Membrane Permeability LCAC_Accumulation->Membrane_Instability ROS_Production Increased ROS Production Mito_Dysfunction->ROS_Production Energy_Deficiency Cellular Energy Deficiency Mito_Dysfunction->Energy_Deficiency Apoptosis Apoptosis ROS_Production->Apoptosis Inflammation Inflammation ROS_Production->Inflammation Membrane_Instability->Apoptosis Clinical_Manifestations Clinical Manifestations (Myopathy, Cardiomyopathy, etc.) Apoptosis->Clinical_Manifestations Inflammation->Clinical_Manifestations Energy_Deficiency->Clinical_Manifestations

Caption: Pathophysiological consequences of FAO defects.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a synthetic derivative of L-carnitine, an essential molecule in cellular energy metabolism. While L-carnitine's primary role is the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, this compound, as an acylcarnitine, has been investigated for its properties as a surfactant and a permeation enhancer.[1][2] Its structural similarity to L-carnitine suggests potential biological activities that could be relevant in various therapeutic areas, including oncology and metabolic diseases. These application notes provide detailed protocols for in vitro models to assess the efficacy of this compound, focusing on its effects on cell viability, mitochondrial function, and cellular permeability.

Potential Mechanisms of Action

Based on the known functions of its parent compound, L-carnitine, the potential mechanisms of action for this compound in a cellular context may involve the modulation of mitochondrial function and related signaling pathways. L-carnitine has been shown to influence apoptosis in cancer cells by affecting the expression of key regulatory proteins.[3] Specifically, L-carnitine has been observed to down-regulate Bcl-2 and up-regulate FasL, caspase-8, caspase-9, and caspase-3, suggesting an induction of both the extrinsic and intrinsic apoptotic pathways.[3][4] Furthermore, L-carnitine can impact cell proliferation by inducing cell cycle arrest.[5][6]

The following diagram illustrates a hypothesized signaling pathway for the anti-cancer effects of carnitine derivatives, which can serve as a basis for investigating this compound.

Hypothesized_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Lauroyl-L-carnitine Lauroyl-L-carnitine FasL FasL Lauroyl-L-carnitine->FasL Bcl-2 Bcl-2 Lauroyl-L-carnitine->Bcl-2 Caspase-8 Caspase-8 FasL->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Bcl-2->Mitochondrion Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Hypothesized apoptotic pathways influenced by Lauroyl-L-carnitine.

Data Presentation

The following table summarizes hypothetical quantitative data from the described in vitro assays. This table should be used as a template to be populated with experimental results.

In Vitro ModelCell LineAssayEndpointThis compound ConcentrationResult
CytotoxicityHepG2 (Human Hepatoma)MTT AssayIC500.1 - 10 mMUser-defined
ApoptosisMDA-MB-231 (Human Breast Cancer)Annexin V/PI Staining% Apoptotic Cells1, 5, 10 mMUser-defined
Mitochondrial HealthSH-SY5Y (Human Neuroblastoma)JC-1 AssayMitochondrial Membrane Potential100 nM - 100 µMUser-defined
PermeabilityCaco-2 (Human Colon Adenocarcinoma)TEER Measurement% Decrease in TEER0.5, 1, 2 mMUser-defined

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability and proliferation of cancer cells.[7]

a. Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HepG2).

b. Materials:

  • This compound

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

c. Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.[8] Further dilute in culture medium to achieve final concentrations ranging from 0.1 mM to 10 mM.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed HepG2 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with this compound Incubate_24h_1->Treat_Compound Incubate_24_72h Incubate for 24-72h Treat_Compound->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol is designed to assess the effect of this compound on mitochondrial health.[9]

a. Objective: To measure changes in mitochondrial membrane potential in response to this compound treatment using the JC-1 fluorescent probe.

b. Materials:

  • This compound

  • SH-SY5Y cells

  • Culture medium

  • JC-1 dye

  • Fluorescence microplate reader or flow cytometer

  • Black, clear-bottom 96-well plates

c. Protocol:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 100 nM to 100 µM) for the desired duration.

  • Prepare a 1X JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate the plate for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity. For JC-1 aggregates (healthy mitochondria), use an excitation of ~535 nm and emission of ~590 nm. For JC-1 monomers (depolarized mitochondria), use an excitation of ~485 nm and emission of ~530 nm.

  • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

In Vitro Permeability Assay

This protocol is based on a study that used Lauroyl-L-carnitine to assess its effect on mucosal permeability.[10]

a. Objective: To evaluate the effect of this compound on the integrity of an epithelial cell monolayer by measuring Transepithelial Electrical Resistance (TEER).

b. Materials:

  • This compound

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Culture medium

  • TEER meter with an electrode set

c. Protocol:

  • Seed Caco-2 cells onto the Transwell inserts and culture them for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Measure the initial TEER of the Caco-2 monolayers to ensure barrier integrity.

  • Add this compound at various concentrations (e.g., 0.5, 1, 2 mM) to the apical side of the Transwell inserts.

  • Measure the TEER at different time points (e.g., 30, 60, 120 minutes) after the addition of the compound.

  • Calculate the percentage decrease in TEER relative to the initial reading and compare it to a control group (medium only).

TEER_Assay_Logical_Flow Start Start Culture_Caco2 Culture Caco-2 cells on Transwell inserts for 21 days Start->Culture_Caco2 Measure_Initial_TEER Measure initial TEER Culture_Caco2->Measure_Initial_TEER Add_Compound Add this compound to apical side Measure_Initial_TEER->Add_Compound Measure_TEER_Timepoints Measure TEER at various time points Add_Compound->Measure_TEER_Timepoints Analyze_Results Calculate % decrease in TEER Measure_TEER_Timepoints->Analyze_Results End End Analyze_Results->End

Logical flow for the TEER permeability assay.

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound. The proposed assays will enable researchers to investigate its potential cytotoxic, pro-apoptotic, and mitochondrial-modulating effects, as well as its established role as a permeability enhancer. The provided protocols and diagrams offer a starting point for designing and executing experiments to elucidate the bioactivity of this compound.

References

Troubleshooting & Optimization

Troubleshooting solubility issues of Lauroyl-L-carnitine chloride in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Lauroyl-L-carnitine chloride in aqueous solutions.

Troubleshooting Guide

Q1: My this compound is not dissolving in water, or the solution is cloudy. What should I do?

A1: this compound has limited solubility in pure water due to its amphiphilic nature, possessing both a hydrophilic L-carnitine head group and a long hydrophobic lauroyl tail.[1] Cloudiness often indicates that the concentration is above its critical micelle concentration (CMC), leading to the formation of micelles or larger aggregates.

Follow this troubleshooting workflow to address dissolution issues:

G start Start: Undissolved this compound step1 Increase Temperature (e.g., to 37-50°C) Does it dissolve? start->step1 step2 Adjust pH (Slightly acidic, e.g., pH 5-6) Does it dissolve? step1->step2 No success Solution is Clear: Proceed with Experiment step1->success Yes step3 Use a Buffered Solution (e.g., PBS) Does it dissolve? step2->step3 No step2->success Yes step4 Employ Co-solvents (e.g., DMSO, PEG300) Does it dissolve? step3->step4 No step3->success Yes step4->success Yes fail Issue Persists: Consider alternative formulation or contact technical support step4->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Initial Steps:

  • Gentle Heating: Warm the solution to 37-50°C. For similar long-chain acylcarnitines, temperature can significantly affect solubility and micelle formation.

  • Sonication: Use a bath sonicator to aid dispersion and dissolution.

If the above steps are unsuccessful, consider the following:

  • pH Adjustment: The pH of the solution can influence the charge of the carboxylic acid group on the L-carnitine moiety, affecting its solubility and aggregation. A 1% aqueous solution of this compound has a pH of approximately 2.5.[2] Adjusting the pH to a slightly acidic range (e.g., 5-6) may improve solubility.

  • Use of Buffered Solutions: The ionic strength of the solution can impact the solubility of electrolytes. Preparing your solution in a buffer such as Phosphate-Buffered Saline (PBS) may enhance solubility compared to deionized water.

  • Co-solvents: For higher concentrations, using a co-solvent system is often necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer.

Frequently Asked Questions (FAQs)

Q2: What is the expected solubility of this compound in different solvents?

A2: The solubility of this compound varies significantly depending on the solvent. It is slightly soluble in water and methanol, while exhibiting higher solubility in organic solvents like DMSO.

SolventReported SolubilityMolar Concentration (approx.)Notes
WaterSlightly solubleNot well definedSolubility is temperature and pH dependent.
MethanolSlightly solubleNot well definedLimited interaction with this polar protic solvent.[1]
DMSO30 mg/mL[1][3] - 50 mg/mL[2]79 mM - 132 mMSonication may be required for complete dissolution. Use of anhydrous DMSO is recommended as it is hygroscopic.[4]
EthanolSlightly solubleNot well definedCan be used for recrystallization.[2]

Q3: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?

A3: Preparing a highly concentrated stock solution in a purely aqueous buffer is challenging due to the compound's limited aqueous solubility. For concentrations of 1 mg/mL or higher, a co-solvent system is recommended. Please refer to the experimental protocols section for detailed instructions.

Q4: How does temperature affect the solubility of this compound?

A4: While specific data for this compound is limited, studies on similar long-chain acylcarnitines, such as stearoylcarnitine (B3060342), show a significant temperature-dependent phase transition.[5] Below a certain temperature, these molecules can form larger aggregates, leading to higher turbidity. As the temperature increases, these aggregates can transition into smaller, more soluble micelles.[5] Therefore, gentle warming can be an effective method to improve the solubility of this compound.

Q5: How does pH influence the solubility and behavior of this compound in aqueous solutions?

A5: The pH of the aqueous solution can affect the ionization state of the carboxyl group of this compound, which in turn influences its aggregation behavior and solubility. For stearoylcarnitine, a related molecule, the critical micellar concentration (CMC) was found to be pH-dependent, increasing from pH 3.0 to 7.0.[5] This suggests that at a neutral pH, a higher concentration of the monomeric form may be present before micelles form. The decrease in pH leads to more protonated carboxyl groups and more positively charged micelles.[3]

Q6: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

A6: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles begin to form.[6] Below the CMC, this compound exists primarily as individual molecules (monomers) in solution. Above the CMC, any additional molecules will aggregate to form micelles. This is a critical parameter because the formation of micelles can affect the biological activity and the effective concentration of the monomeric form of the compound in your experiment. For a related compound, stearoylcarnitine, the CMC varies with pH.[5]

CMC_Concept cluster_0 Below CMC cluster_1 Above CMC m1 m2 m3 m4 m5 m6 m7 m8 micelle mon1 mon2 mon3

Caption: Monomers vs. Micelles below and above the CMC.

Q7: How should I store this compound powder and its solutions?

A7:

  • Powder: this compound is hygroscopic and should be stored at -20°C in a dry environment.[2]

  • Solutions: For stock solutions prepared in organic solvents like DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles by preparing aliquots. Aqueous solutions should ideally be prepared fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a Low Concentration Aqueous Solution (Below CMC)

This protocol is suitable for preparing dilute aqueous solutions where the final concentration is expected to be below the CMC.

  • Weigh the desired amount of this compound in a sterile container.

  • Add the required volume of high-purity water or aqueous buffer (e.g., PBS).

  • Gently vortex or stir the solution.

  • If dissolution is slow or the solution appears cloudy, warm the solution to 37°C in a water bath for 10-15 minutes.

  • Use a bath sonicator for 5-10 minutes to aid dissolution.

  • Visually inspect the solution for clarity before use.

Protocol 2: Preparation of a Higher Concentration Aqueous Solution using a Co-solvent System

This protocol is recommended for preparing aqueous solutions with concentrations of 1 mg/mL or higher.

  • Prepare a concentrated stock solution in DMSO:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mg/mL.

    • Use sonication if necessary to ensure complete dissolution.

  • Prepare the final aqueous solution:

    • The following is an example for a 1 mg/mL final solution:

      • To 400 µL of PEG300, add 100 µL of a 10 mg/mL DMSO stock solution and mix thoroughly.

      • Add 50 µL of Tween-80 and mix until the solution is clear.

      • Add 450 µL of saline or PBS to reach a final volume of 1 mL.

    • This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous buffer.[1]

    • Another reported method to achieve a concentration of ≥ 1.25 mg/mL involves adding a DMSO stock solution to a solution of 20% SBE-β-CD in saline to a final DMSO concentration of 10%.[4]

CoSolvent_Workflow cluster_stock Stock Solution Preparation cluster_final Final Aqueous Solution Preparation stock_start Weigh this compound add_dmso Add Anhydrous DMSO stock_start->add_dmso sonicate_stock Sonicate until clear add_dmso->sonicate_stock stock_end Concentrated Stock (e.g., 10 mg/mL in DMSO) sonicate_stock->stock_end add_stock Slowly add DMSO stock while vortexing stock_end->add_stock final_start Start with Aqueous Co-solvent Mixture (e.g., PEG300, Tween-80, Saline) final_start->add_stock final_end Final Aqueous Solution (e.g., 1 mg/mL) add_stock->final_end

Caption: Workflow for preparing a higher concentration aqueous solution using a co-solvent.

References

Improving the stability and storage of Lauroyl-L-carnitine chloride solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Lauroyl-L-carnitine chloride solutions. Below you will find troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its prepared solutions?

A1: For optimal stability, store solid this compound at -20°C in a desiccated environment due to its hygroscopic nature.[1] Prepared stock solutions, typically in an organic solvent like DMSO, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[2] To avoid degradation from repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.[2]

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur, especially in aqueous-based solutions where the solubility is limited. If you observe this, gentle heating and/or sonication can help redissolve the compound.[2] For in vivo formulations, ensure that co-solvents are added sequentially and that the solution is clear before adding the next solvent.[3] It is also recommended to prepare aqueous working solutions fresh on the day of use.[2]

Q3: What is the primary degradation pathway for this compound in solution?

A3: The primary degradation pathway is the hydrolysis of the ester bond, which results in the formation of L-carnitine and lauric acid. This reaction is significantly influenced by the pH of the solution.

Q4: How does pH affect the stability of this compound solutions?

A4: Based on studies of similar acylcarnitines like acetyl-L-carnitine, this compound is expected to be most stable in neutral to acidic conditions (pH 3-7).[4] Alkaline conditions (pH > 9) will significantly accelerate the rate of hydrolysis.[4] For example, a 1% aqueous solution of this compound has a pH of approximately 2.5.[1]

Q5: How many times can I freeze and thaw my stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[2] The best practice is to aliquot the stock solution into single-use volumes after preparation and before freezing.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving Solid Low solubility in the chosen solvent. This compound is only slightly soluble in water and methanol.[5]For stock solutions, use DMSO.[3] For aqueous solutions, consider using co-solvents like PEG300 and Tween-80.[2][3] Gentle heating and sonication can also aid dissolution.[2]
Precipitation in Solution During Storage The solution may be supersaturated, or the storage temperature may be too high, allowing for degradation and precipitation of less soluble components.Store aliquots at -80°C for long-term stability.[2] Before use, allow the aliquot to come to room temperature and vortex to ensure homogeneity. If precipitation persists, gentle warming and sonication may be required.[2]
Inconsistent Experimental Results Degradation of this compound in the working solution due to improper pH, high temperature, or prolonged storage.Prepare fresh working solutions for each experiment, especially for in vivo studies.[2] Ensure the pH of your buffers is in the optimal range (acidic to neutral). Avoid alkaline conditions.[4]
Change in pH of the Solution Over Time Hydrolysis of the ester bond can release lauric acid, which may slightly alter the pH of an unbuffered solution.Use a buffered solution appropriate for your experimental system to maintain a stable pH.

Stability Data

The following table summarizes the recommended storage conditions for this compound.

Form Solvent Storage Temperature Duration
Solid--20°C (desiccated)≥ 4 years[5]
Stock SolutionDMSO-80°C6 months[2]
Stock SolutionDMSO-20°C1 month[2]

Note: The stability of this compound in aqueous solutions is highly dependent on pH and temperature. It is recommended to prepare these solutions fresh before use.

Experimental Protocols

Protocol: Preparation of a Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.[3]

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store the aliquots at -80°C.[2]

Protocol: Stability-Indicating RP-HPLC Method for this compound

This method is adapted from a validated procedure for L-carnitine and is designed to separate the parent compound from its potential degradation products.[6][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: 0.05 M phosphate (B84403) buffer (pH 3.0) : Ethanol (99:1, v/v), containing 0.56 mg/mL of sodium 1-heptanesulfonate.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.[6]

  • Detection Wavelength: 225 nm.[6]

  • Procedure:

    • Prepare solutions of this compound at a known concentration in the mobile phase.

    • Inject a defined volume (e.g., 20 µL) onto the HPLC system.

    • Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.

    • Quantify the peak area to determine the concentration of the remaining parent compound over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_stability Stability Testing cluster_use Experimental Use weigh Weigh Solid dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot mix->aliquot store Store at -80°C aliquot->store sample Take Sample at Time Points store->sample thaw Thaw Aliquot store->thaw hplc RP-HPLC Analysis sample->hplc analyze Analyze Data hplc->analyze prepare_working Prepare Working Solution thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Experimental workflow for the preparation, storage, and stability testing of this compound solutions.

degradation_pathway llc Lauroyl-L-carnitine chloride products llc->products Hydrolysis (pH, Temp dependent) h2o H₂O h2o->products lcarnitine L-carnitine products->lcarnitine lauric_acid Lauric Acid products->lauric_acid

Caption: The primary degradation pathway of this compound via hydrolysis.

References

Refining experimental conditions for Lauroyl-L-carnitine chloride permeability assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lauroyl-L-carnitine chloride in permeability assays. The information is tailored for scientists in drug development and related fields to refine experimental conditions and interpret results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound increases intestinal permeability?

A1: this compound, a long-chain acylcarnitine, primarily increases paracellular permeability by modulating tight junction proteins. It has been shown to decrease the protein levels of claudin-1, -4, and -5, which are key components in maintaining the integrity of the tight junction barrier in Caco-2 cell monolayers[1]. This disruption of tight junctions leads to a decrease in transepithelial electrical resistance (TEER) and an increased flux of paracellular markers[1]. At higher concentrations, it may also exert surfactant effects on the cell membrane, potentially leading to cytotoxicity[2][3].

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration should maximize permeability enhancement for your compound of interest while minimizing cytotoxicity. It is crucial to perform a dose-response study assessing both the permeability of a marker compound (e.g., mannitol (B672) or Lucifer Yellow) and cell viability (e.g., using an LDH or MTT assay). The goal is to find a concentration that significantly increases permeability without causing substantial cell death. Based on studies with structurally similar long-chain acylcarnitines, concentrations in the range of 0.1 mM to 1 mM are often effective, but significant cytotoxicity can be observed at the higher end of this range[2][3].

Q3: My TEER values are inconsistent across different wells. What could be the cause?

A3: Inconsistent TEER values can arise from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and uniform seeding density across all Transwell® inserts.

  • Incomplete monolayer formation: Caco-2 cells typically require 21 days to form a fully differentiated monolayer with stable TEER values.

  • Edge effects: Cells at the edge of the inserts may behave differently. Be consistent with the placement of the TEER electrode.

  • Contamination: Bacterial or fungal contamination can compromise monolayer integrity.

  • Mechanical disruption: Careless handling or media changes can damage the cell monolayer.

Q4: I am observing high variability in my apparent permeability coefficient (Papp) values. How can I improve reproducibility?

A4: High variability in Papp values can be due to:

  • Inconsistent TEER values: Only use monolayers with TEER values within a narrow, predefined range for your experiments.

  • Inaccurate quantification: Ensure your analytical method (e.g., LC-MS/MS) is validated for the specific compound and matrix (apical and basolateral buffers).

  • Adsorption of the compound: Lipophilic compounds can adsorb to the plastic of the assay plates, leading to inaccurate measurements. Pre-treating plates with a blocking agent or including a surfactant in the basolateral chamber may help.

  • Efflux transporter activity: Caco-2 cells express efflux transporters like P-glycoprotein. If your compound is a substrate, consider performing the assay in the presence and absence of a P-gp inhibitor to assess the impact of efflux.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low TEER values (<300 Ω·cm² for Caco-2) before the experiment. Incomplete monolayer formation, cell culture contamination, or incorrect seeding density.Allow cells to culture for a full 21 days. Check for contamination. Optimize seeding density.
Significant drop in TEER (>25%) in control wells during the experiment. Cytotoxicity of the vehicle (e.g., DMSO), or harsh experimental conditions (e.g., pH, temperature).Reduce the concentration of the vehicle. Ensure all buffers are at the correct pH and temperature.
High permeability of paracellular markers (e.g., Lucifer Yellow) in control wells. Leaky monolayer.Discard the results from that plate. Review cell culture and seeding protocols to ensure robust monolayer formation.
Low recovery of the test compound. Adsorption to the plate, instability of the compound, or metabolism by Caco-2 cells.Use low-binding plates. Include a recovery control by adding the compound to an empty well and measuring the concentration after incubation. Analyze for metabolites.
No significant increase in permeability with this compound. The test compound is primarily transported transcellularly and is not limited by paracellular passage. This compound concentration is too low.Consider using a different type of permeability enhancer that affects transcellular transport. Perform a dose-response experiment with this compound.

Quantitative Data

The following tables summarize the dose-dependent effects of a long-chain acylcarnitine, palmitoyl (B13399708) carnitine chloride (PCC), on Caco-2 cell monolayers. Given the structural similarity, these data can serve as a reference for designing experiments with this compound.

Table 1: Effect of Palmitoyl Carnitine Chloride (PCC) on Caco-2 Monolayer Integrity and Permeability

PCC Concentration (mM)TEER (% of Control)Apparent Permeability (Papp) of Mannitol (10⁻⁶ cm/s)Apparent Permeability (Papp) of PEG-4000 (10⁻⁶ cm/s)
0 (Control)100~0.5~0.2
0.4Significantly ReducedSignificantly IncreasedSignificantly Increased
1.0~29Markedly IncreasedMarkedly Increased
Data synthesized from studies on palmitoyl carnitine chloride in Caco-2 cells[2][3].

Table 2: Cytotoxicity of Palmitoyl Carnitine Chloride (PCC) in Caco-2 Cells

PCC Concentration (mM)LDH Leakage (% of Maximum)
0 (Control)Baseline
≥ 0.4Significant Increase
Data synthesized from studies on palmitoyl carnitine chloride in Caco-2 cells, where increased LDH leakage was observed at concentrations that also enhanced transport[2][3].

Experimental Protocols

Caco-2 Permeability Assay with this compound

a. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed Caco-2 cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21 days to allow for differentiation and monolayer formation, changing the medium every 2-3 days.

b. Monolayer Integrity Assessment:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. Only use monolayers with TEER values >300 Ω·cm².

  • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

c. Transport Experiment:

  • Prepare the transport buffer (HBSS) containing the test compound at the desired concentration.

  • Prepare the dosing solutions by adding this compound to the transport buffer at various concentrations (e.g., 0.1, 0.2, 0.5, 1.0 mM). Include a control with no this compound.

  • To the apical (donor) chamber, add the dosing solution. To the basolateral (receiver) chamber, add the transport buffer.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

  • At the end of the experiment, collect samples from the apical chamber.

  • Measure the TEER again to assess any damage to the monolayer during the experiment.

d. Sample Analysis and Papp Calculation:

  • Quantify the concentration of the test compound in all samples using a validated analytical method such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

LDH Cytotoxicity Assay

a. Experimental Setup:

  • Seed Caco-2 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.

  • Expose the cells to various concentrations of this compound in culture medium for the same duration as the permeability experiment.

  • Include the following controls:

    • Untreated cells (Spontaneous LDH release): Cells incubated with culture medium only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Vehicle control: Cells treated with the same vehicle concentration used to dissolve this compound.

b. Assay Procedure:

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

c. Calculation of Cytotoxicity:

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture (21 days) Seeding Seed on Transwell® Inserts Caco2_culture->Seeding TEER_check1 Pre-experiment TEER Measurement (>300 Ω·cm²) Seeding->TEER_check1 Dosing Add Test Compound +/- Lauroyl-L-carnitine to Apical Side TEER_check1->Dosing Incubation Incubate at 37°C Dosing->Incubation Cytotoxicity Perform LDH Cytotoxicity Assay Dosing->Cytotoxicity Parallel Experiment Sampling Sample from Basolateral Side at Time Points Incubation->Sampling TEER_check2 Post-experiment TEER Measurement Sampling->TEER_check2 LCMS Quantify Compound (LC-MS/MS) TEER_check2->LCMS Papp_calc Calculate Papp LCMS->Papp_calc Data_analysis Correlate Permeability and Cytotoxicity Papp_calc->Data_analysis Cytotoxicity->Data_analysis

Figure 1. Experimental workflow for this compound permeability and cytotoxicity assays.

Signaling_Pathway LLC Lauroyl-L-carnitine chloride Membrane Plasma Membrane Interaction LLC->Membrane PKC Protein Kinase C (PKC) Modulation Membrane->PKC Claudin_Signal Downstream Signaling PKC->Claudin_Signal Claudin_Decrease Decreased Expression of Claudin-1, -4, -5 Claudin_Signal->Claudin_Decrease TJ_Disruption Tight Junction Disruption Claudin_Decrease->TJ_Disruption Paracellular_Perm Increased Paracellular Permeability TJ_Disruption->Paracellular_Perm

Figure 2. Proposed signaling pathway for this compound-mediated increase in paracellular permeability.

References

Addressing matrix effects in mass spectrometry analysis of Lauroyl-L-carnitine chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of Lauroyl-L-carnitine chloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound due to matrix effects.

Question: Why is the signal intensity of my this compound standard in a neat solution significantly higher than in my plasma/serum sample, even at the same concentration?

Answer: This phenomenon is a strong indicator of ion suppression , a common matrix effect in LC-MS/MS analysis. Components in your biological matrix (e.g., salts, phospholipids (B1166683), proteins) co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a decreased signal.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain this compound while allowing interfering substances to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can effectively partition this compound into an organic solvent, leaving many matrix interferences behind in the aqueous phase.

    • Protein Precipitation (PPT): While a simpler and faster method, PPT is generally less effective at removing phospholipids and other small molecules that can cause significant ion suppression for long-chain acylcarnitines like this compound.

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce ion suppression.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and the region where major matrix components elute.

    • Column Chemistry: Consider using a different column chemistry (e.g., a C18 column with a different bonding chemistry or a HILIC column) that provides a different selectivity for your analyte and the interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Lauroyl-L-carnitine-d3, is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized.[1]

Question: My calibration curve for this compound in the matrix is non-linear, especially at lower concentrations. What could be the cause?

Answer: Non-linearity in the calibration curve, particularly at the lower end, can be a result of inconsistent matrix effects across different concentrations. At lower concentrations, the relative impact of ion suppression can be more pronounced.

Solutions:

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or serum). This ensures that the calibrators and the samples experience similar matrix effects, leading to a more accurate calibration curve.

  • Employ a More Effective Sample Cleanup: As mentioned previously, improving your sample preparation with techniques like SPE or LLE will reduce the overall matrix effect and can help restore linearity.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for non-linear responses caused by matrix effects, as it co-elutes and experiences the same ionization suppression as the analyte across the entire concentration range.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of quantitative analysis.[3][4]

Q2: What are the primary sources of matrix effects when analyzing this compound in biological samples?

A2: For long-chain acylcarnitines like this compound, the primary sources of matrix effects in biological fluids such as plasma or serum are phospholipids from cell membranes and salts.[5] These compounds can co-elute with the analyte and compete for ionization in the ESI source.

Q3: How can I assess the extent of matrix effects in my assay?

A3: A common method is the post-extraction addition technique.[6] You compare the peak area of your analyte in a blank matrix extract that has been spiked with the analyte after extraction to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas gives you a quantitative measure of the matrix effect. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.

Q4: Is protein precipitation a suitable sample preparation method for this compound?

A4: While protein precipitation is a quick and easy method, it is often not sufficient for removing all significant matrix interferences for long-chain acylcarnitines.[5] Phospholipids, in particular, are often not effectively removed by PPT and can cause significant ion suppression. For accurate and robust quantification of this compound, more rigorous sample cleanup techniques like SPE or LLE are generally recommended.

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: Several commercial suppliers specialize in stable isotope-labeled compounds for mass spectrometry. You can typically find Lauroyl-L-carnitine-d3 or other suitable labeled analogs from vendors who supply analytical standards for metabolomics and clinical chemistry.

Data Presentation

The following table summarizes representative data on the effectiveness of different sample preparation techniques in mitigating matrix effects for long-chain acylcarnitines. Please note that this data is illustrative and the actual values for this compound may vary depending on the specific matrix and experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) > 90%40-70% (Suppression)Fast, simple, inexpensivePoor removal of phospholipids and salts, significant matrix effects
Liquid-Liquid Extraction (LLE) 70-90%80-95% (Suppression)Good removal of salts and some phospholipidsMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) > 85%> 90%Excellent removal of interferences, high analyte recoveryMore expensive, requires method development

Experimental Protocols

1. Protein Precipitation (PPT) Protocol:

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol:

  • To 100 µL of plasma/serum sample, add the internal standard.

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE) Protocol (using a mixed-mode cation exchange cartridge):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove neutral and acidic interferences.

  • Elution: Elute the this compound and other acylcarnitines with a small volume of a strong solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_outcome Desired Outcome Poor_Sensitivity Poor Sensitivity/ Low Signal Assess_ME Assess Matrix Effect (Post-Extraction Spike) Poor_Sensitivity->Assess_ME Non_Linearity Non-Linear Calibration Curve Non_Linearity->Assess_ME Optimize_SP Optimize Sample Preparation (SPE, LLE) Assess_ME->Optimize_SP If Matrix Effect is Significant Improve_Chroma Improve Chromatographic Separation Assess_ME->Improve_Chroma If Co-elution is Observed Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Assess_ME->Use_SIL_IS For Correction Accurate_Quant Accurate and Reproducible Quantification Optimize_SP->Accurate_Quant Improve_Chroma->Accurate_Quant Use_SIL_IS->Accurate_Quant Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT Add Acetonitrile Start->PPT LLE Add Organic Solvent Start->LLE SPE Load on Cartridge Start->SPE Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT Result_PPT High Matrix Effect (Phospholipids Remain) Supernatant_PPT->Result_PPT Vortex_LLE Vortex & Centrifuge LLE->Vortex_LLE Organic_Layer Collect Organic Layer Vortex_LLE->Organic_Layer Result_LLE Moderate Matrix Effect (Good Salt Removal) Organic_Layer->Result_LLE Wash_SPE Wash Interferences SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Result_SPE Low Matrix Effect (Cleanest Extract) Elute_SPE->Result_SPE

References

Best practices for handling and disposal of Lauroyl-L-carnitine chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Lauroyl-L-carnitine chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is an acylcarnitine and a quaternary ammonium-containing cationic surfactant.[1] In research, it is primarily used as an absorption enhancer and to permeabilize cell membranes for the delivery of polar molecules, such as the fluorescent probe lucifer yellow, into cells like porcine enterocytes.[1]

Q2: What are the main hazards associated with this compound?

A2: The hazard classification for this compound varies between suppliers. Some Safety Data Sheets (SDS) classify it as harmful if swallowed (Acute toxicity, oral, Category 4), a cause of skin irritation (Category 2), and serious eye irritation (Category 2A), and it may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2] Other sources state that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] Due to these inconsistencies, it is crucial to handle the compound with care and use appropriate personal protective equipment.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: It is recommended to wear protective gloves, protective clothing, eye protection (such as safety glasses or goggles), and face protection.[2] Work should be conducted in a well-ventilated area or outdoors to avoid inhaling any dust or fumes.[2]

Q4: How should I store this compound?

A4: this compound should be stored in a locked-up, well-ventilated place.[2] For long-term stability (up to 4 years), store the solid compound at -20°C.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.

Q5: What is the proper procedure for disposing of this compound waste?

A5: Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[2][3] Smaller quantities may potentially be disposed of with household waste, but it is essential to consult your institution's and local authorities' specific guidelines.[3]

Q6: What should I do in case of a spill?

A6: In the event of a spill, first ensure the area is well-ventilated and evacuate personnel to a safe area.[2] Wear full personal protective equipment.[2] Prevent further leakage or spillage if it is safe to do so, and keep the product away from drains and water courses.[2] For solutions, absorb the spill with a finely-powdered liquid-binding material like diatomite or universal binders.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[2] Dispose of the contaminated material according to the disposal guidelines.[2]

Troubleshooting Guides

Problem 1: Inconsistent results in cell permeabilization assays.

  • Possible Cause: Inconsistent concentration of this compound in the working solution.

    • Solution: Ensure the stock solution is fully dissolved before preparing the working solution. Sonication may be necessary.[4] Prepare fresh working solutions for each experiment.

  • Possible Cause: Variability in cell health or density.

    • Solution: Use cells from the same passage number and ensure a consistent cell density across experiments. Visually inspect cells for viability before starting the assay.

  • Possible Cause: Reversibility of permeabilization.

    • Solution: Some permeabilizing agents have reversible effects. Ensure that subsequent steps, such as the addition of a fluorescent probe, are performed promptly after permeabilization.

Problem 2: High background fluorescence in cell-based assays.

  • Possible Cause: The concentration of this compound is too high, causing excessive cell lysis and non-specific uptake of the fluorescent probe.

    • Solution: Perform a concentration-response curve to determine the optimal concentration of this compound that effectively permeabilizes the cells without causing significant cell death.

  • Possible Cause: Inadequate washing of cells after incubation with the fluorescent probe.

    • Solution: Increase the number of washing steps or the volume of the washing buffer to ensure all unbound fluorescent probe is removed.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number6919-91-1
Molecular FormulaC₁₉H₃₈NO₄ · Cl
Molecular Weight380.0 g/mol
AppearanceSolid
Purity≥98%

Table 2: Solubility of this compound

SolventSolubility
WaterSlightly soluble
MethanolSlightly soluble
DMSO30 mg/mL (Sonication recommended)
DMF20 mg/mL
Ethanol20 mg/mL

Table 3: Storage Conditions and Stability

FormStorage TemperatureStability
Solid-20°C≥ 4 years
Stock Solution-80°C6 months (sealed, away from moisture)
Stock Solution-20°C1 month (sealed, away from moisture)

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

  • Objective: To prepare a stock solution and a working solution of this compound for in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Methodology for Stock Solution (12.5 mg/mL in DMSO):

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a concentration of 12.5 mg/mL.

    • Vortex thoroughly to dissolve the powder. If necessary, use a sonicator to aid dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or -80°C for up to six months.

  • Methodology for Working Solution (1.25 mg/mL):

    • This protocol yields a 1.25 mg/mL working solution.[2]

    • In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution.[2]

    • Add 400 µL of PEG300 and mix thoroughly.[2]

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.[2]

    • Add 450 µL of saline to reach a final volume of 1 mL.[2]

    • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • Prepare this working solution fresh on the day of the experiment.

2. Cell Permeabilization Assay using Lucifer Yellow

  • Objective: To assess the cell permeabilizing effect of this compound by measuring the uptake of the fluorescent probe Lucifer Yellow.

  • Materials:

    • Cultured cells (e.g., porcine enterocytes or other relevant cell line)

    • This compound working solution

    • Lucifer Yellow CH, potassium salt

    • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

    • Multi-well cell culture plates

    • Fluorescence plate reader or fluorescence microscope

  • Methodology:

    • Seed cells in a multi-well plate and culture until they reach the desired confluency.

    • Prepare a working solution of Lucifer Yellow in HBSS (e.g., 0.1 mg/mL).

    • Remove the culture medium from the cells and wash gently with pre-warmed HBSS.

    • Prepare different concentrations of this compound in HBSS containing Lucifer Yellow. Include a control group with Lucifer Yellow in HBSS without this compound.

    • Add the treatment solutions to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).

    • After incubation, collect the supernatant to measure any released intracellular components (for cytotoxicity assessment, optional).

    • Wash the cells multiple times with cold HBSS to remove extracellular Lucifer Yellow.

    • Lyse the cells to release the intracellular Lucifer Yellow or measure the fluorescence directly in the wells using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm). Alternatively, visualize the uptake using a fluorescence microscope.

    • Quantify the intracellular fluorescence and compare the different treatment groups to the control to determine the permeabilizing effect of this compound.

Mandatory Visualization

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Always handling Handle in a Well-Ventilated Area ppe->handling storage Store at -20°C (Solid) or -80°C (Solution) handling->storage waste Collect Waste regs Consult Local Regulations & Institutional Guidelines waste->regs dispose Dispose as Hazardous Waste regs->dispose

Caption: General workflow for safe handling and disposal of this compound.

G cluster_solution_prep Solution Preparation Workflow start Start weigh Weigh Lauroyl-L-carnitine chloride powder start->weigh add_dmso Add DMSO to create 12.5 mg/mL stock solution weigh->add_dmso dissolve Vortex and/or sonicate to fully dissolve add_dmso->dissolve aliquot Aliquot stock solution for single use dissolve->aliquot prepare_working Prepare fresh working solution (e.g., with PEG300, Tween-80, Saline) dissolve->prepare_working Alternatively store_stock Store at -20°C or -80°C aliquot->store_stock store_stock->prepare_working On day of experiment end Use in Experiment prepare_working->end

Caption: Workflow for preparing stock and working solutions of this compound.

References

Validation & Comparative

A Comparative Analysis of Lauroyl-L-Carnitine Chloride and Other Acylcarnitines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various acylcarnitines is crucial for advancing research in metabolic diseases, drug delivery, and cellular bioenergetics. This guide provides a comparative analysis of Lauroyl-L-carnitine chloride and other acylcarnitines, supported by experimental data and detailed methodologies.

Acylcarnitines, esters of L-carnitine and fatty acids, are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The length of the acyl chain significantly influences their physicochemical properties and biological functions. This guide focuses on this compound, a long-chain acylcarnitine, and compares its performance with other short, medium, and long-chain acylcarnitines in various experimental contexts.

Physicochemical Properties

The structure of an acylcarnitine dictates its function. This compound (C12) possesses a 12-carbon acyl chain, rendering it amphiphilic with surfactant properties.[1] This characteristic is central to its application as a permeation enhancer in drug delivery systems.[2] Shorter-chain acylcarnitines, like Acetyl-L-carnitine (C2), are more water-soluble and play key roles in intermediary metabolism.

PropertyThis compoundAcetyl-L-carnitinePalmitoyl-L-carnitine
Acyl Chain Length C12C2C16
Molecular Formula C19H38ClNO4C9H17NO4C23H45NO4
Molecular Weight 379.96 g/mol 203.24 g/mol 401.6 g/mol
Key Characteristics Surfactant, permeation enhancer[1][2]Involved in acetyl-CoA metabolism, neuroprotectivePro-apoptotic in certain cancer cells

Performance Comparison in Experimental Models

Intestinal Permeability Enhancement

Lauroyl-L-carnitine has been investigated for its ability to enhance the absorption of poorly permeable drugs across the intestinal epithelium. Its mechanism involves the modulation of tight junction proteins.[3] A comparative study on Caco-2 cell monolayers, a model for the human intestinal epithelium, demonstrated that both lauroylcarnitine (B1674569) and palmitoylcarnitine (B157527) (a C16 acylcarnitine) could decrease transepithelial electrical resistance (TEER) and increase the flux of the paracellular marker fluorescein (B123965) isothiocyanate dextran (B179266) 40,000 (FD-40), indicating a disruption of the tight junction barrier.[3]

AcylcarnitineEffect on TEER in Caco-2 cells (1h incubation)Effect on FD-40 Flux in Caco-2 cells (1h incubation)Effect on Tight Junction Proteins (claudin-1, -4, -5)
Lauroylcarnitine Decrease[3]Increase[3]Decrease in protein levels[3]
Palmitoylcarnitine Decrease[3]Increase[3]Decrease in protein levels[3]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general procedure for assessing the effect of acylcarnitines on intestinal permeability using the Caco-2 cell model.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[4][5][6]

  • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²) before the experiment.[4][6]

2. Permeability Experiment:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer) on both the apical (upper) and basolateral (lower) sides of the Transwell® insert.

  • The test acylcarnitine and a marker molecule with low permeability (e.g., Lucifer Yellow or FD-40) are added to the apical side.[3][7]

  • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) to measure the amount of the marker molecule that has crossed the cell monolayer.

  • The concentration of the marker molecule is quantified using a suitable analytical method, such as fluorescence spectroscopy or LC-MS/MS.[4][8]

3. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the steady-state flux of the marker molecule across the monolayer.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the marker molecule in the apical chamber.[6]

Effects on Mitochondrial Function and Bioenergetics

Acylcarnitines are intrinsically linked to mitochondrial function. However, an imbalance in their concentrations can lead to mitochondrial dysfunction. A study using a zebrafish model provided a comparative view of the effects of long-chain versus short-chain acylcarnitines on mitochondrial ATP production and cardiac function.

AcylcarnitineEffect on Mitochondrial ATP Production in Zebrafish EmbryosEffect on Cardiac Contractile Function in Zebrafish Embryos
Stearoyl-L-carnitine (C18) Severely impaired[9]Significantly impaired (reduced heart rate and fractional shortening)[9]
Oleoyl-L-carnitine (C18:1) Severely impaired[9]Significantly impaired (reduced heart rate and fractional shortening)[9]
Propionyl-L-carnitine (C3) (Control) No significant alteration[9]No significant alteration[9]

Experimental Protocol: Mitochondrial ATP Production Assay (Luciferase-Based)

This protocol describes a common method for measuring mitochondrial ATP production using a luciferase-based assay.

1. Isolation of Mitochondria:

  • Mitochondria are isolated from cells or tissues of interest through differential centrifugation.

2. ATP Measurement:

  • The assay is performed in a reaction buffer containing the isolated mitochondria, a respiratory substrate (e.g., pyruvate, glutamate, or a specific acylcarnitine), and ADP.

  • The production of ATP is measured using a luciferin (B1168401)/luciferase-based ATP detection kit.[1][10][11] The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.

  • Luminescence is measured using a luminometer.[1][12]

3. Data Analysis:

  • A standard curve is generated using known concentrations of ATP to quantify the amount of ATP produced by the mitochondria.

  • The rate of ATP production is typically normalized to the mitochondrial protein content.

Experimental Protocol: Quantification of Cardiac Function in Zebrafish Embryos

The transparency of zebrafish embryos allows for non-invasive imaging and quantification of cardiac function.

1. Treatment of Zebrafish Embryos:

  • Zebrafish embryos are exposed to different acylcarnitines at various concentrations in their surrounding medium.[9]

2. Imaging and Analysis:

  • At a specific developmental stage (e.g., 48 hours post-fertilization), the embryos are anesthetized and mounted for microscopy.

  • High-speed video microscopy is used to record the beating heart.[13][14][15]

  • Image analysis software is used to measure:

    • Heart Rate: The number of ventricular contractions per minute.[13][14]

    • Fractional Shortening: A measure of cardiac contractility, calculated from the end-diastolic and end-systolic dimensions of the ventricle.[9][13][14]

Cytotoxicity

The cytotoxic potential of acylcarnitines is an important consideration, particularly for applications involving direct cellular contact. While comprehensive comparative data is limited, some studies provide insights into the dose-dependent effects of specific acylcarnitines. For instance, in colorectal cancer cells, L-carnitine (10 mM) and Acetyl-L-carnitine (5 mM) reduced cell viability by approximately 30% and 42% respectively after 72 hours of treatment, without reaching the half-maximal inhibitory concentration (IC50).[16] In contrast, acetyl-L-carnitine at 50 μM was shown to protect auditory cells from cisplatin-induced cytotoxicity.[17]

Signaling Pathways

Acylcarnitines can influence various cellular signaling pathways, with effects that can be dependent on their chain length.

AMP-Activated Protein Kinase (AMPK) Signaling:

AMPK is a key energy sensor in cells. Long-chain fatty acids are known to activate AMPK.[18] This activation is thought to be mimicked by long-chain acyl-CoAs, which are in equilibrium with their corresponding acylcarnitines.[19] Conversely, short-chain fatty acids can also activate AMPK, suggesting a complex interplay between acylcarnitine chain length and the regulation of this crucial metabolic pathway.[20][21] The activation of AMPK by acylcarnitines can lead to downstream effects such as the inhibition of acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation.[22]

AMPK_Activation_by_Acylcarnitines cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Acylcarnitines Acylcarnitines Acyl-CoA Acyl-CoA Acylcarnitines->Acyl-CoA Conversion AMPK AMPK Acyl-CoA->AMPK Activates CPT1 CPT1 Acyl-CoA->CPT1 Substrate ACC ACC AMPK->ACC Inhibits (P) Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Produces Malonyl-CoA->CPT1 Inhibits Fatty Acid\nOxidation Fatty Acid Oxidation CPT1->Fatty Acid\nOxidation

Caption: AMPK activation by acylcarnitines.

Experimental Workflow: Comparative Analysis of Acylcarnitines

The following diagram illustrates a typical workflow for the comparative analysis of different acylcarnitines.

Acylcarnitine_Comparison_Workflow cluster_selection Selection cluster_experiments In Vitro / In Vivo Experiments cluster_analysis Data Analysis and Comparison Acylcarnitines Select Acylcarnitines (e.g., Lauroyl-L-carnitine, Acetyl-L-carnitine, Palmitoyl-L-carnitine) Permeability Permeability Assay (Caco-2) Acylcarnitines->Permeability Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Acylcarnitines->Cytotoxicity Mitochondria Mitochondrial Function (e.g., ATP Production) Acylcarnitines->Mitochondria Signaling Signaling Pathway Analysis (e.g., Western Blot for p-AMPK) Acylcarnitines->Signaling Data Collect & Analyze Data (Papp, IC50, ATP rate, Protein levels) Permeability->Data Cytotoxicity->Data Mitochondria->Data Signaling->Data Comparison Comparative Tables & Charts Data->Comparison

Caption: Workflow for comparative acylcarnitine analysis.

Conclusion

The biological and physicochemical properties of acylcarnitines are intrinsically linked to their acyl chain length. This compound, a long-chain acylcarnitine, demonstrates significant potential as a permeation enhancer, a property attributed to its surfactant nature and its ability to modulate tight junctions. However, like other long-chain acylcarnitines, it can impair mitochondrial function at higher concentrations. In contrast, shorter-chain acylcarnitines play more direct roles in intermediary metabolism and may exhibit different cytotoxicity profiles and signaling effects.

For researchers in drug development, this compound and similar long-chain acylcarnitines warrant further investigation as components of advanced drug delivery systems. For those studying metabolic diseases, understanding the differential effects of various acylcarnitines on mitochondrial function and cellular signaling is critical for elucidating disease mechanisms and identifying potential therapeutic targets. This guide provides a foundational comparison to aid in the design and interpretation of future studies in these important research areas.

References

A Head-to-Head Comparison of Lauroyl-L-carnitine Chloride and Sodium Caprate as Intestinal Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Intestinal Permeation Enhancers.

The oral delivery of many promising therapeutic agents, particularly macromolecules, is often hindered by poor permeability across the intestinal epithelium. To overcome this barrier, permeation enhancers are employed to transiently increase intestinal absorption. This guide provides a detailed comparison of two such enhancers: Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, and sodium caprate (C10), a medium-chain fatty acid. This analysis is based on experimental data from in vitro studies, focusing on their mechanisms of action, effects on epithelial barrier function, and associated cytotoxicity.

Mechanism of Action: A Tale of Two Pathways

Both this compound and sodium caprate primarily exert their effects by modulating the paracellular pathway, the route between adjacent epithelial cells, which is sealed by tight junctions. However, their specific molecular mechanisms exhibit notable differences.

This compound: This enhancer functions as a surfactant, inserting into the cell membrane and causing a disruption of its integrity.[1] This perturbation is a key aspect of its mechanism. Furthermore, lauroylcarnitine (B1674569) and the related palmitoylcarnitine (B157527) have been shown to decrease the protein levels of specific claudins—claudin 1, 4, and 5—which are critical components of the tight junction complex.[2] This reduction in tight junction proteins leads to a loss of barrier function. The signaling cascade leading to this reduction in claudin levels is an area of ongoing research. Interestingly, the absorption-enhancing effect of decanoylcarnitine, a related acylcarnitine, was found to be independent of calmodulin, distinguishing its mechanism from that of sodium caprate.[3]

Sodium Caprate (C10): The mechanism of sodium caprate is more clearly elucidated and involves the modulation of the cytoskeleton through intracellular signaling. Sodium caprate triggers an increase in intracellular calcium levels, which in turn activates calmodulin.[3] This activation leads to the contraction of the perijunctional actomyosin (B1167339) ring, a contractile bundle of actin and myosin filaments that encircles the apical pole of epithelial cells. This contraction effectively pulls on the tight junctions, leading to their dilation and an increase in paracellular permeability.[3][4] This process has been shown to be reversible.[5] At the molecular level, sodium caprate has been observed to cause a reduction of tricellulin in tricellular tight junctions and claudin-5 in bicellular tight junctions.[6]

Quantitative Performance Data

The following tables summarize key quantitative data from studies on this compound (and related acylcarnitines) and sodium caprate. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Effect on Transepithelial Electrical Resistance (TEER)

EnhancerCell LineConcentrationIncubation Time% TEER Reduction (from baseline)Reference
Palmitoyl (B13399708) Carnitine ChlorideCaco-20.4 mM30 minStatistically significant reduction[7]
Palmitoyl Carnitine ChlorideCaco-21.0 mM30 min~71%[7]
Sodium CaprateCaco-28.5 mMNot specifiedReversible reduction[5]

Table 2: Effect on Paracellular Permeability (Apparent Permeability Coefficient, Papp)

EnhancerCell LineMarker MoleculeConcentrationFold Increase in PappReference
Palmitoyl Carnitine ChlorideCaco-2Mannitol≥0.4 mMStatistically significant increase[7]
Palmitoyl Carnitine ChlorideCaco-2PEG-4000≥0.4 mMStatistically significant increase[7]
Sodium CaprateCaco-2FITC-dextran (4 kDa)8.5 mMIncreased permeability[5]
Sodium CaprateCaco-2125I-Arg8-vasopressin13 mM10-fold[8]

Table 3: Cytotoxicity Data

EnhancerCell LineAssayConcentrationObservationReference
Palmitoyl Carnitine ChlorideCaco-2Neutral Red Uptake≥0.4 mMReduced cell viability[7]
Palmitoyl Carnitine ChlorideCaco-2LDH Leakage≥0.4 mMIncreased membrane lysis[7]
Sodium CaprateCaco-2Not specifiedHigh concentrationsEnd-point toxicology changes[5]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate intestinal permeation enhancers.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Culture: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) at a specific density.[10]

  • Monolayer Differentiation: The cells are allowed to grow and differentiate for approximately 21 days to form a confluent and polarized monolayer that mimics the intestinal epithelium.[11] The culture medium is changed every 2-3 days.

Transepithelial Electrical Resistance (TEER) Measurement
  • Purpose: To assess the integrity and confluence of the Caco-2 cell monolayer.

  • Procedure: a. An epithelial volt-ohm meter is used to measure the electrical resistance across the cell monolayer. b. The resistance of a blank insert without cells is subtracted from the resistance of the cell monolayer. c. The resulting value is multiplied by the surface area of the filter to obtain the TEER value, expressed in Ω·cm2.[11] d. Monolayers with TEER values within a pre-defined range (e.g., 300-500 Ω·cm2) are considered suitable for permeability experiments.[11]

Paracellular Permeability Assay
  • Purpose: To quantify the rate of transport of a marker molecule across the Caco-2 cell monolayer in the presence of a permeation enhancer.

  • Procedure: a. The culture medium is removed from the apical (upper) and basolateral (lower) compartments of the Transwell® insert. b. The monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). c. A solution containing the permeation enhancer and a fluorescently labeled, non-transported marker molecule (e.g., FITC-dextran) is added to the apical compartment.[5] d. Fresh transport buffer is added to the basolateral compartment. e. The plate is incubated at 37°C. f. At specific time intervals, samples are taken from the basolateral compartment and the concentration of the marker molecule is determined using a suitable analytical method (e.g., fluorescence spectroscopy). g. The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the marker in the apical compartment.[11]

Cytotoxicity Assays
  • Lactate Dehydrogenase (LDH) Assay: a. Purpose: To assess cell membrane integrity by measuring the release of the cytosolic enzyme LDH into the culture medium. b. Procedure: After treating the Caco-2 monolayers with the permeation enhancer, the culture medium from the apical side is collected. The amount of LDH in the medium is quantified using a commercially available colorimetric assay kit.[7][12]

  • Neutral Red (NR) Uptake Assay: a. Purpose: To assess cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. b. Procedure: After treatment with the permeation enhancer, the cells are incubated with a medium containing Neutral Red. The cells are then washed and the incorporated dye is extracted. The amount of extracted dye is quantified by measuring its absorbance, which is proportional to the number of viable cells.[7][12]

Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Sodium_Caprate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell Sodium Caprate Sodium Caprate PLC Phospholipase C (PLC) Sodium Caprate->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca2+ Ca²⁺ (intracellular) ER->Ca2+ releases Calmodulin Calmodulin Ca2+->Calmodulin activates ActomyosinRing Actomyosin Ring Contraction Calmodulin->ActomyosinRing TJ Tight Junction (TJ) Dilation ActomyosinRing->TJ ParacellularPermeability Increased Paracellular Permeability TJ->ParacellularPermeability

Caption: Signaling pathway of Sodium Caprate in intestinal epithelial cells.

Lauroyl_L_Carnitine_Mechanism cluster_cell Intestinal Epithelial Cell LLC Lauroyl-L-carnitine Chloride Membrane Cell Membrane LLC->Membrane inserts into and perturbs TJ Tight Junction (TJ) Proteins LLC->TJ acts on Claudins Claudin 1, 4, 5 TJ->Claudins reduces levels of Permeability Increased Paracellular Permeability Claudins->Permeability

Caption: Mechanism of action of this compound.

Permeability_Assay_Workflow Start Start: Caco-2 Cell Culture Seed Seed cells on Transwell® inserts Start->Seed Differentiate Differentiate for ~21 days to form monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Wash Wash monolayer with transport buffer TEER->Wash Monolayer Intact AddEnhancer Add enhancer and marker to apical side Wash->AddEnhancer Incubate Incubate at 37°C AddEnhancer->Incubate Sample Sample from basolateral side at time intervals Incubate->Sample Analyze Analyze marker concentration Sample->Analyze Calculate Calculate Papp Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for a Caco-2 paracellular permeability assay.

References

A Comparative Guide to the Quantitative Validation of Lauroyl-L-carnitine chloride by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Lauroyl-L-carnitine chloride, with a primary focus on validation by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The content is designed to assist researchers and professionals in the pharmaceutical and biotechnology sectors in selecting and implementing robust analytical methods for this long-chain acylcarnitine.

This compound, a member of the acylcarnitine family, plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Accurate quantification of Lauroyl-L-carnitine is essential for various research applications, including metabolic studies and the development of therapeutic agents that may interact with fatty acid metabolism. This guide presents detailed experimental protocols, comparative performance data, and visual workflows to support the validation of its quantification.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is critical and depends on the required sensitivity, selectivity, and sample throughput. While several techniques are available, HPLC-MS/MS is widely regarded as the gold standard due to its superior sensitivity and specificity.[1] The following table summarizes the key quantitative performance parameters for HPLC-MS/MS compared to an alternative method, HPLC with Ultraviolet (UV) detection.

Parameter HPLC-MS/MS HPLC-UV References
Limit of Quantification (LOQ) 1.5 - 10 ng/mL0.1 - 1 µg/mL[2][3]
Linearity (r²) > 0.99> 0.99[2][4][5]
Accuracy (% Bias) ± 15%± 15%[2]
Precision (%RSD) < 15%< 15%[6]
Specificity High (based on mass-to-charge ratio)Moderate (potential for interferences)[1][6]
Derivatization Not always requiredOften required for sensitivity[7][8]

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol outlines a validated method for the quantification of this compound in a biological matrix (e.g., plasma) using HPLC-MS/MS. The use of a stable isotope-labeled internal standard (SIL-IS), such as Lauroyl-L-carnitine-d3, is highly recommended to correct for matrix effects and variations in sample processing.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 100 µL of plasma sample, add the SIL-IS to a final concentration of 50 ng/mL.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Loading: Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Load the supernatant from the previous step onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lauroyl-L-carnitine: Precursor ion (Q1) m/z 344.3 -> Product ion (Q3) m/z 85.1

    • Lauroyl-L-carnitine-d3 (IS): Precursor ion (Q1) m/z 347.3 -> Product ion (Q3) m/z 85.1

  • Collision Energy: Optimized for the specific instrument, typically 20-30 eV.

  • Ion Source Temperature: 500°C.

Alternative Method: Quantification by HPLC-UV with Derivatization

For laboratories where MS/MS is not available, HPLC with UV detection can be employed, although it generally requires a derivatization step to introduce a chromophore for adequate sensitivity.

a. Sample Preparation and Derivatization

  • Perform the same Solid-Phase Extraction protocol as described for the HPLC-MS/MS method.

  • Derivatization: After evaporating the eluate, add 50 µL of a derivatizing agent solution (e.g., 1-aminoanthracene (B165094) in the presence of a coupling agent like EDC) and incubate at 60°C for 30 minutes.[8]

  • Stop the reaction by adding a quenching agent if necessary and dilute with the mobile phase.

b. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer at pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Dependent on the chromophore introduced during derivatization (e.g., 248 nm for 1-aminoanthracene derivatives).[8]

  • Injection Volume: 20 µL.

Visualizing the Methodologies

To aid in the understanding of the experimental processes and the biological context of Lauroyl-L-carnitine, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing a Plasma Sample b Spike with Internal Standard a->b c Protein Precipitation b->c d Solid-Phase Extraction c->d e Evaporation & Reconstitution d->e f HPLC Separation e->f g MS/MS Detection (MRM) f->g h Peak Integration g->h i Concentration Calculation h->i fatty_acid_transport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA_CoA Lauroyl-CoA CPT1 CPT1 FA_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine Lauroyl-Carnitine CPT1->Acylcarnitine Forms Acylcarnitine CAT CAT CPT2 CPT2 CAT->CPT2 Carnitine_matrix Carnitine CAT->Carnitine_matrix FA_CoA_matrix Lauroyl-CoA CPT2->FA_CoA_matrix Reforms Acyl-CoA Acylcarnitine->CAT Translocates Beta_Ox β-Oxidation FA_CoA_matrix->Beta_Ox Carnitine_matrix->CAT Returns to Cytosol

References

Efficacy of Lauroyl-L-Carnitine Chloride Compared to Other Carnitine Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Lauroyl-L-carnitine chloride with other carnitine esters across various biological applications. The information presented is supported by experimental data to aid in research and development decisions.

Antimicrobial Efficacy

This compound and other long-chain carnitine esters have demonstrated significant potential as "soft" antimicrobial agents. Their amphiphilic nature allows them to disrupt microbial membranes, leading to broad-spectrum activity against bacteria and fungi. Unlike traditional "hard" quaternary ammonium (B1175870) compounds, these carnitine esters are designed to be biodegradable, potentially reducing environmental impact and cytotoxicity.

Comparative Antimicrobial Activity (MIC, µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various L-carnitine esters against a range of microorganisms. Lower MIC values indicate higher antimicrobial efficacy.

Carnitine EsterAcyl ChainS. aureusS. epidermidisE. coliP. aeruginosaC. albicans
Lauroyl-L-carnitine C122216324
Myristoyl-L-carnitineC14118162
Palmitoyl-L-carnitineC162116324
Stearoyl-L-carnitineC184232648
Acetyl-L-carnitineC2>1024>1024>1024>1024>1024
Propionyl-L-carnitineC3>1024>1024>1024>1024>1024

Data Interpretation: The antimicrobial activity of L-carnitine esters is strongly dependent on the length of the acyl chain. Esters with longer chains (C12-C16) exhibit the most potent activity. Myristoyl-L-carnitine (C14) generally shows the lowest MIC values across the tested strains. Lauroyl-L-carnitine (C12) demonstrates strong efficacy, particularly against Gram-positive bacteria and Candida albicans. In contrast, short-chain esters like Acetyl-L-carnitine and Propionyl-L-carnitine show negligible antimicrobial activity at the tested concentrations.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

prep Prepare serial dilutions of carnitine esters in Mueller-Hinton broth inoc Inoculate microtiter plate wells with standardized microbial suspension prep->inoc incubate Incubate plates at 37°C for 18-24 hours inoc->incubate read Determine MIC as the lowest concentration with no visible growth incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of the carnitine esters were prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in 96-well microtiter plates.

  • Inoculum Preparation: Microbial strains were cultured overnight, and the suspension was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the standardized microbial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was visually determined as the lowest concentration of the carnitine ester that completely inhibited the growth of the microorganism.

Efficacy in Gene Delivery

Carnitine esters, particularly those with long alkyl chains, are cationic lipids that can be formulated into liposomes for the delivery of nucleic acids (e.g., plasmid DNA, siRNA) into cells. Their positive charge facilitates the complexation with negatively charged nucleic acids, and their lipid nature aids in traversing the cell membrane.

Comparative Transfection Efficiency

The following table compares the in vitro transfection efficiency of liposomes formulated with different carnitine esters. Transfection efficiency is often measured by the expression of a reporter gene (e.g., luciferase) and is reported in Relative Light Units (RLU) per milligram of protein.

Cationic LipidAcyl/Alkyl ChainHelper LipidCell LineTransfection Efficiency (RLU/mg protein)
Lauroyl-L-carnitine analog C12DOPECOS-7Moderate
Myristyl myristoyl carnitine ester (MMCE)C14DOPECOS-7High[1]
Oleyl oleoyl (B10858665) carnitine ester (OOCE)C18:1Cholesterol(in vivo)High[1]
DOTAPC18:1DOPEVariousHigh (Standard)[2][3][4][5][6]

Data Interpretation: The structure of the hydrophobic domain of the carnitine ester plays a crucial role in transfection efficiency. The Myristyl myristoyl carnitine ester (MMCE), when formulated with the helper lipid DOPE, demonstrated high transfection efficiency in cell culture[1]. The choice of helper lipid and the specific cell line are also critical factors. While direct comparative data for a simple Lauroyl-L-carnitine liposome (B1194612) is limited, the performance of structurally similar long-chain carnitine esters suggests their potential as effective transfection reagents. Their efficiency is comparable to some standard cationic lipids like DOTAP.

Experimental Protocol: In Vitro Transfection Assay

The following workflow outlines the general procedure for assessing the transfection efficiency of cationic lipid formulations.

Workflow for In Vitro Transfection

liposome Prepare cationic liposomes with carnitine esters and helper lipids lipoplex Form lipoplexes by mixing liposomes with plasmid DNA (reporter gene) liposome->lipoplex transfect Add lipoplexes to cultured cells and incubate for 4-6 hours lipoplex->transfect express Incubate cells for 24-48 hours to allow for gene expression transfect->express lyse Lyse cells and measure reporter gene activity (e.g., luciferase assay) express->lyse normalize Normalize reporter activity to total protein concentration lyse->normalize

Caption: General workflow for an in vitro gene transfection experiment.

Methodology:

  • Liposome Formulation: Cationic lipids (carnitine esters) and helper lipids (e.g., DOPE, cholesterol) are dissolved in an organic solvent, dried to a thin film, and hydrated with an aqueous buffer to form liposomes, often sized by extrusion.

  • Lipoplex Formation: The cationic liposomes are mixed with a plasmid DNA solution containing a reporter gene (e.g., luciferase or green fluorescent protein - GFP) at various charge ratios and incubated to allow for the formation of lipoplexes.

  • Cell Transfection: The lipoplex solution is added to cultured cells in a serum-free medium. After an incubation period of 4-6 hours, a complete medium is added.

  • Gene Expression: Cells are incubated for an additional 24-48 hours to allow for the transcription and translation of the reporter gene.

  • Assay: Cells are lysed, and the activity of the reporter protein is quantified. For luciferase, this involves measuring luminescence after the addition of a substrate.

  • Normalization: The reporter gene activity is normalized to the total protein content of the cell lysate to account for variations in cell number.

Anti-Cancer Efficacy

Effects of Carnitine Derivatives on Cancer Cells
CompoundEffectCancer Cell LineReference
L-carnitineInhibits cell proliferation, induces apoptosisHepa1c1c7 (mouse hepatoma)[7]
L-carnitineSelectively inhibits cancer cell growthHepG2, SMMC-7721 (human hepatoma)[8]
L-carnitineReduces proliferation and induces apoptosis in cancer stem cellsMDA-MB-231 (human breast cancer)[9]
Acetyl-L-carnitineReduces cell viability, induces oxidative stress and mitophagyHCT 116, HT-29 (human colorectal cancer)[10]

Data Interpretation: L-carnitine and its acetylated form have been shown to exert anti-cancer effects through various mechanisms, including the induction of apoptosis and the modulation of cellular metabolism. These findings suggest that other carnitine esters, such as Lauroyl-L-carnitine, may also possess anti-cancer properties that warrant further investigation. The efficacy is likely to be cell-line specific and dependent on the metabolic state of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and to determine the half-maximal inhibitory concentration (IC50) of a compound.

Workflow for MTT Assay

seed Seed cancer cells in 96-well plates and allow to adhere treat Treat cells with various concentrations of carnitine esters seed->treat incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) treat->incubate mtt Add MTT reagent to each well and incubate for 2-4 hours incubate->mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals mtt->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure calculate Calculate cell viability and determine IC50 values measure->calculate

Caption: Workflow for determining cell viability and IC50 using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a fresh medium containing serial dilutions of the test compounds (carnitine esters).

  • Incubation: The cells are incubated with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting cell viability against the compound concentration.

Signaling Pathways

L-carnitine and its derivatives can influence cellular signaling pathways, particularly those involved in apoptosis (programmed cell death). The induction of apoptosis is a key mechanism for the anti-cancer effects of many therapeutic agents.

L-Carnitine Induced Apoptosis Signaling Pathway

L-carnitine has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway LC_ext L-Carnitine FasL FasL / TNF-α (upregulation) LC_ext->FasL Casp8 Caspase-8 (activation) FasL->Casp8 Casp3 Caspase-3 (activation) Casp8->Casp3 LC_int L-Carnitine Bcl2 Bcl-2 (downregulation) LC_int->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: L-Carnitine's role in inducing apoptosis via extrinsic and intrinsic pathways.

Pathway Description:

  • Extrinsic Pathway: L-carnitine can upregulate the expression of death ligands like Fas Ligand (FasL) and Tumor Necrosis Factor-alpha (TNF-α). Binding of these ligands to their corresponding receptors on the cell surface initiates a signaling cascade that leads to the activation of caspase-8[7].

  • Intrinsic Pathway: L-carnitine can also trigger the mitochondrial pathway of apoptosis. It has been shown to downregulate the anti-apoptotic protein Bcl-2. This disruption of the balance between pro- and anti-apoptotic proteins leads to mitochondrial dysfunction, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9[7][11].

  • Common Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis[7].

Conclusion

This compound and other long-chain carnitine esters are versatile molecules with significant potential in various biomedical applications.

  • As antimicrobials , their efficacy is comparable to or, in some cases, better than other long-chain carnitine esters, and is highly dependent on the acyl chain length.

  • In gene delivery , they serve as effective cationic lipids, with performance influenced by the overall structure and formulation with helper lipids.

  • While direct comparative data on their anti-cancer efficacy is limited, the known pro-apoptotic and anti-proliferative effects of L-carnitine and Acetyl-L-carnitine suggest a promising area for future research into Lauroyl-L-carnitine's potential in oncology.

Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent carnitine esters for specific therapeutic applications.

References

Cross-Validation of Lauroyl-L-carnitine chloride as a Biomarker Against Established Markers for Mitochondrial Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Lauroyl-L-carnitine chloride (C12-carnitine) against established biomarkers for the diagnosis and monitoring of several mitochondrial fatty acid oxidation disorders (FAODs). The content is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of the current landscape of acylcarnitine analysis in metabolic diseases.

Introduction to Acylcarnitines as Biomarkers

Acylcarnitines are crucial intermediates in the mitochondrial beta-oxidation of fatty acids.[1][2][3] Deficiencies in the enzymes responsible for this metabolic pathway lead to the accumulation of specific acyl-CoA esters, which are then transesterified to carnitine, resulting in elevated levels of specific acylcarnitines in bodily fluids.[1][3] The analysis of acylcarnitine profiles, typically performed using tandem mass spectrometry (MS/MS), is a cornerstone of newborn screening and diagnostic testing for a range of inborn errors of metabolism.[1][4]

Lauroyl-L-carnitine (C12-carnitine) is a medium-chain acylcarnitine that can be elevated in several FAODs, often in conjunction with other, more predominantly accumulating acylcarnitines. This guide will evaluate the diagnostic utility of Lauroyl-L-carnitine in comparison to the primary established biomarkers for three key FAODs: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency/Mitochondrial Trifunctional Protein (MTP) deficiency, and Carnitine Palmitoyltransferase II (CPT II) deficiency.

Comparative Analysis of Biomarkers

The following tables summarize the key acylcarnitine biomarkers for selected FAODs, with a focus on comparing Lauroyl-L-carnitine to established primary markers. The data presented is a synthesis of findings from multiple studies and should be interpreted in the context of the specific patient's clinical presentation and other diagnostic tests.

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

VLCAD deficiency is a disorder of long-chain fatty acid metabolism that can present with a wide spectrum of severity, from a severe neonatal-onset form with cardiomyopathy to a milder, later-onset myopathic form.[5]

Table 1: Key Acylcarnitine Biomarkers in VLCAD Deficiency

BiomarkerTypical Findings in VLCAD DeficiencyDiagnostic Utility
Tetradecenoylcarnitine (C14:1) Markedly elevated; considered the primary biomarker.[5][6]High sensitivity and specificity, especially in newborn screening. Levels can overlap with carriers and healthy individuals under certain conditions.[5][6]
C14:1/C2 Ratio Elevated. Used as a secondary marker to improve specificity.[6]Helps to differentiate true positives from false positives in newborn screening.
C14:1/C12:1 Ratio Significantly higher in patients with VLCAD deficiency compared to fasted individuals without the disorder.[7][8]Useful in distinguishing pathological elevations of C14:1 from physiological increases due to fasting.[7][8]
Lauroyl-L-carnitine (C12) May be elevated, particularly in less severe phenotypes.[5]Generally considered a secondary or supporting biomarker. Its elevation is less pronounced and less consistent than C14:1.
Other Long-Chain Acylcarnitines (C14, C14:2, C12:1) Often elevated.[5]Part of the overall acylcarnitine profile that supports the diagnosis.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP) Deficiencies

LCHAD and MTP deficiencies are disorders affecting the latter steps of long-chain fatty acid oxidation.[2][9] They share a similar biochemical profile, with LCHAD deficiency being a defect in one of the three enzymatic activities of the MTP complex.[2]

Table 2: Key Acylcarnitine Biomarkers in LCHAD/MTP Deficiency

BiomarkerTypical Findings in LCHAD/MTP DeficiencyDiagnostic Utility
3-Hydroxypalmitoylcarnitine (C16-OH) Significantly elevated; a primary biomarker.High diagnostic value, especially when considered with other hydroxyacylcarnitines.
3-Hydroxyoleoylcarnitine (C18:1-OH) Elevated; another key primary biomarker.Used in conjunction with C16-OH for diagnosis and newborn screening.
(C16-OH + C18-OH + C18:1-OH)/C0 Ratio ("HADHA ratio") Significantly elevated in all affected individuals.[9]A highly specific and sensitive ratio that helps to differentiate LCHAD/MTP deficiency from other conditions, including VLCAD deficiency.[9]
Lauroyl-L-carnitine (C12) Not a primary or significant biomarker for LCHAD/MTP deficiency.Limited to no diagnostic utility for these specific disorders.
Other Long-Chain Hydroxyacylcarnitines (C14-OH, C18-OH) Often elevated.[2]Contribute to the characteristic acylcarnitine profile.
Carnitine Palmitoyltransferase II (CPT II) Deficiency

CPT II deficiency is a disorder of long-chain fatty acid transport into the mitochondria and presents with a range of severities, including lethal neonatal, severe infantile, and a milder myopathic form.[10][11][12]

Table 3: Key Acylcarnitine Biomarkers in CPT II Deficiency

BiomarkerTypical Findings in CPT II DeficiencyDiagnostic Utility
Palmitoylcarnitine (C16) Elevated, particularly during metabolic stress.[10][13]A key biomarker, though elevations can be seen in other conditions.
Stearoylcarnitine (C18:1) Also typically elevated along with C16.[10][13]Supports the diagnosis when found in conjunction with elevated C16.
(C16 + C18:1)/C2 Ratio Used in newborn screening, but can have a high false-positive rate.[14][15]Has been used historically, but newer markers show better performance.
Lauroyl-L-carnitine (C12) May be elevated as part of the general increase in long-chain acylcarnitines.Not a primary marker, but contributes to the overall acylcarnitine pattern.
C12/C0 Ratio Proposed as a more sensitive and specific index for CPT II deficiency, reducing false-positive results.[14][15]Shows promise for improving the accuracy of newborn screening for CPT II deficiency.[14][15]

Experimental Protocols

The quantitative analysis of acylcarnitines, including Lauroyl-L-carnitine, is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on common practices described in the literature.

Protocol: Quantitative Analysis of Acylcarnitines in Plasma/Serum or Dried Blood Spots (DBS)

1. Sample Preparation:

  • Plasma/Serum:

    • A small volume of plasma or serum (e.g., 10-50 µL) is aliquoted.

    • An internal standard solution containing isotopically labeled acylcarnitines (including a labeled C12-carnitine) is added.

    • Proteins are precipitated by the addition of a solvent like methanol (B129727) or acetonitrile (B52724).

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant containing the acylcarnitines is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Dried Blood Spots (DBS):

    • A 3 mm punch from the DBS card is placed into a well of a microtiter plate.

    • An extraction solution containing the internal standards dissolved in a solvent (typically methanol) is added to each well.

    • The plate is agitated for a period (e.g., 30-60 minutes) to extract the acylcarnitines from the blood spot.

    • The extraction solution is then transferred to another plate for analysis.

2. Derivatization (Optional but common):

  • To improve chromatographic separation and detection sensitivity, the extracted acylcarnitines are often derivatized to their butyl esters.

  • This is achieved by adding butanolic-HCl to the dried extract and incubating at an elevated temperature (e.g., 65°C for 15-20 minutes).

  • The derivatized sample is then dried down again.

3. LC-MS/MS Analysis:

  • Reconstitution: The dried residue is reconstituted in a mobile phase solution.

  • Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically using a C8 or C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium (B1175870) acetate, is used to separate the different acylcarnitine species.

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Precursor Ion Scan: A common method for acylcarnitine analysis is a precursor ion scan of m/z 85, which is a characteristic fragment ion of carnitine and its esters.

    • Multiple Reaction Monitoring (MRM): For more targeted and sensitive quantification, MRM is used. Specific precursor-to-product ion transitions for each acylcarnitine (including Lauroyl-L-carnitine) and their corresponding internal standards are monitored.

4. Data Analysis:

  • The peak areas of the endogenous acylcarnitines are compared to the peak areas of their respective isotopically labeled internal standards.

  • Concentrations are calculated using a calibration curve generated from standards of known concentrations.

Visualizations

Signaling Pathways and Workflows

Caption: Mitochondrial fatty acid beta-oxidation pathway and acylcarnitine formation.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical Analytical Validation (Assay Development, Specificity, Sensitivity) Discovery->Analytical Clinical Clinical Validation (Case-Control Studies, Cohort Studies) Analytical->Clinical Replication Replication in Independent Cohorts Clinical->Replication Clinical_Utility Assessment of Clinical Utility Replication->Clinical_Utility

Caption: General workflow for biomarker validation.

Conclusion

This compound (C12-carnitine) serves as a component of the acylcarnitine profile used in the diagnosis of several FAODs. While it is not typically the primary biomarker for VLCAD or LCHAD/MTP deficiencies, its elevation can be a supporting finding. In the context of CPT II deficiency, recent evidence suggests that the C12/C0 ratio may offer improved diagnostic sensitivity and specificity over previously used markers.

The established primary biomarkers, such as C14:1 for VLCAD deficiency and the long-chain hydroxyacylcarnitines for LCHAD/MTP deficiency, remain the cornerstones for the initial diagnosis of these disorders. However, a comprehensive analysis of the entire acylcarnitine profile, including Lauroyl-L-carnitine and various biomarker ratios, is crucial for accurate diagnosis, differentiation between disorders, and potentially for monitoring therapeutic interventions. Further research is warranted to fully elucidate the clinical utility of Lauroyl-L-carnitine, both as a standalone marker and as part of multi-marker panels, in the management of FAODs.

References

Head-to-head comparison of different synthesis methods for Lauroyl-L-carnitine chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and pure synthesis of compounds like Lauroyl-L-carnitine chloride is paramount. This guide provides a detailed, head-to-head comparison of different synthesis methods for this acylcarnitine, offering objective performance analysis supported by experimental data.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, providing a clear overview for easy comparison.

ParameterMethod 1: Direct AcylationMethod 2: Lipase-Catalyzed Esterification (Proposed)
Starting Materials L-carnitine, Lauroyl chlorideL-carnitine, Lauric acid
Solvent Acetic acidOrganic solvent (e.g., hexane, toluene) or solvent-free
Catalyst NoneImmobilized Lipase (B570770) (e.g., Novozym 435)
Temperature 50-80°C[1]40-60°C
Reaction Time 5-8 hours[1]24-72 hours
Crude Yield ~98%[1]Typically >80%
Final Purity >99%[1]Potentially >99% with high regioselectivity
Key Advantages High yield, relatively short reaction time, well-established.[1]Milder reaction conditions, high selectivity, environmentally friendly.
Key Disadvantages Use of corrosive and hazardous lauroyl chloride and acetic acid.Longer reaction times, potential for enzyme deactivation.

Experimental Protocols

Method 1: Direct Acylation in Acetic Acid

This method is a widely utilized industrial process for the synthesis of this compound.[1][2]

Materials:

Procedure:

  • Reaction: L-carnitine is dissolved in acetic acid. Lauroyl chloride is then added to the solution with a molar ratio of L-carnitine to lauroyl chloride between 1:1 and 1:1.5.[1] The reaction mixture is heated to a temperature between 50°C and 80°C and allowed to react for 5 to 8 hours.[1]

  • Isolation of Crude Product: After the reaction is complete, the acetic acid is removed by distillation under reduced pressure. Acetone is then added to the residue to precipitate the crude this compound. The mixture is cooled to below 5°C to facilitate crystallization, followed by filtration and drying to obtain the crude product.[1]

  • Purification: The crude product is dissolved in ethanol or methanol by heating. The solution is then filtered while hot. The filtrate is concentrated by distillation under reduced pressure. Acetone is added to the concentrated solution to induce recrystallization. The mixture is cooled to below 10°C, and the pure product is collected by filtration and dried.[1]

Method 2: Lipase-Catalyzed Esterification (Proposed)

This proposed method leverages the high selectivity of lipases for ester synthesis under milder, more environmentally friendly conditions. While a specific protocol for this compound is not widely published, the following is based on established procedures for similar enzymatic esterifications.

Materials:

  • L-carnitine

  • Lauric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., 2-methyl-2-butanol (B152257) or solvent-free)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Reaction Setup: L-carnitine and lauric acid are suspended in an organic solvent. An immobilized lipase, such as Novozym 435, is added to the mixture. The reaction can also be conducted in a solvent-free system.

  • Esterification: The reaction mixture is incubated at a controlled temperature, typically between 40°C and 60°C, with constant agitation for 24 to 72 hours. The progress of the reaction can be monitored by techniques such as HPLC or TLC.

  • Enzyme Removal: Once the reaction reaches equilibrium or completion, the immobilized enzyme is removed by filtration. The reusability of the enzyme is a key advantage of this method.

  • Product Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Visualizing the Synthesis Workflows

To better illustrate the procedural differences between the two primary synthesis methods, the following diagrams outline the experimental workflows.

cluster_0 Method 1: Direct Acylation 1_Start Start 1_React React L-carnitine and Lauroyl Chloride in Acetic Acid (50-80°C, 5-8h) 1_Start->1_React 1_Distill Distill off Acetic Acid (Reduced Pressure) 1_React->1_Distill 1_Precipitate Precipitate with Acetone 1_Distill->1_Precipitate 1_Filter_Dry_Crude Filter and Dry Crude Product 1_Precipitate->1_Filter_Dry_Crude 1_Dissolve Dissolve Crude Product in Hot Ethanol/Methanol 1_Filter_Dry_Crude->1_Dissolve 1_Filter_Hot Hot Filtration 1_Dissolve->1_Filter_Hot 1_Concentrate Concentrate Filtrate (Reduced Pressure) 1_Filter_Hot->1_Concentrate 1_Recrystallize Recrystallize with Acetone 1_Concentrate->1_Recrystallize 1_Filter_Dry_Pure Filter and Dry Pure Product 1_Recrystallize->1_Filter_Dry_Pure 1_End End 1_Filter_Dry_Pure->1_End

Caption: Workflow for the direct acylation synthesis of this compound.

cluster_1 Method 2: Lipase-Catalyzed Esterification (Proposed) 2_Start Start 2_React Incubate L-carnitine, Lauric Acid, and Lipase (40-60°C, 24-72h) 2_Start->2_React 2_Filter_Enzyme Filter to Remove Immobilized Enzyme 2_React->2_Filter_Enzyme 2_Evaporate Evaporate Solvent (Reduced Pressure) 2_Filter_Enzyme->2_Evaporate 2_Recrystallize Recrystallize from Suitable Solvent 2_Evaporate->2_Recrystallize 2_Filter_Dry_Pure Filter and Dry Pure Product 2_Recrystallize->2_Filter_Dry_Pure 2_End End 2_Filter_Dry_Pure->2_End

Caption: Proposed workflow for the lipase-catalyzed synthesis of this compound.

Logical Comparison of Synthesis Strategies

The choice of synthesis method for this compound involves a trade-off between reaction efficiency, cost, and environmental impact. The logical relationship between these factors is depicted in the diagram below.

cluster_0 Synthesis Method Choice Direct_Acylation Direct Acylation High_Yield High_Yield Direct_Acylation->High_Yield leads to Fast_Reaction Fast_Reaction Direct_Acylation->Fast_Reaction leads to Harsh_Conditions Harsh_Conditions Direct_Acylation->Harsh_Conditions involves Enzymatic_Esterification Enzymatic Esterification High_Selectivity High_Selectivity Enzymatic_Esterification->High_Selectivity leads to Mild_Conditions Mild_Conditions Enzymatic_Esterification->Mild_Conditions involves Slower_Reaction Slower_Reaction Enzymatic_Esterification->Slower_Reaction can have

Caption: Decision factors in choosing a synthesis method for this compound.

References

Evaluating the Specificity of Lauroyl-L-carnitine Chloride in Metabolic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lauroyl-L-carnitine chloride's performance in metabolic assays against other common acylcarnitine alternatives, namely Acetyl-L-carnitine and Palmitoyl-L-carnitine. The specificity of these molecules as substrates for carnitine acyltransferases is a critical factor in designing and interpreting metabolic studies, particularly those focused on fatty acid oxidation. This document summarizes experimental data, details relevant protocols, and provides visual aids to clarify the underlying biochemical pathways and experimental workflows.

Introduction to Acylcarnitines and Fatty Acid Oxidation

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is governed by a family of enzymes known as carnitine acyltransferases, which exhibit distinct specificities for acyl groups of varying chain lengths. The two primary enzymes in this pathway are Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, and Carnitine Acetyltransferase (CrAT), found in the mitochondrial matrix.

  • Carnitine Palmitoyltransferase 1 (CPT1): This enzyme is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria. It catalyzes the conversion of long-chain acyl-CoAs (typically C12-C20) and carnitine into acylcarnitines. CPT1 has a broad specificity for acyl groups ranging from C8 to C18, with optimal activity for palmitoyl-CoA (C16).[1] There are three isoforms of CPT1 (CPT1A, CPT1B, and CPT1C) with tissue-specific expression and regulatory properties.[2]

  • Carnitine Acetyltransferase (CrAT): In contrast to CPT1, CrAT is specific for short-chain acyl-CoAs (C2-C4).[3] It plays a crucial role in buffering the acetyl-CoA pool within the mitochondria.

Lauroyl-L-carnitine (C12), Palmitoyl-L-carnitine (C16), and Acetyl-L-carnitine (C2) represent acylcarnitines with different chain lengths, and thus, their metabolism is handled by different enzymatic pathways. Understanding their specificity is paramount for accurately probing mitochondrial function.

Comparative Analysis of Substrate Specificity

The specificity of Lauroyl-L-carnitine, Acetyl-L-carnitine, and Palmitoyl-L-carnitine is determined by the kinetic parameters (Kₘ and Vₘₐₓ) of the carnitine acyltransferases that metabolize their corresponding acyl-CoA precursors.

Key Findings:

  • Lauroyl-CoA (C12) and Palmitoyl-CoA (C16): Both are established substrates for CPT1, falling within its preferred range of long-chain fatty acyl-CoAs.[1] Kinetic data from various studies indicate that CPT1 has a high affinity for Palmitoyl-CoA. While direct comparative kinetic data for Lauroyl-CoA under identical conditions is limited in the reviewed literature, the known substrate preference of CPT1 for long-chain acyl-CoAs suggests that Lauroyl-CoA is also an effective substrate.

  • Acetyl-CoA (C2): This short-chain acyl-CoA is a poor substrate for CPT1 and is the preferred substrate for Carnitine Acetyltransferase (CrAT).[3][4] Acyl-CoA derivatives with 12 or more carbon atoms, such as Lauroyl-CoA and Palmitoyl-CoA, act as potent reversible inhibitors of CrAT.

Table 1: Comparison of Acyl-CoA Substrate Specificity for Carnitine Acyltransferases

Acyl-CoA SubstrateCorresponding AcylcarnitinePrimary EnzymeChain LengthSpecificity Notes
Acetyl-CoAAcetyl-L-carnitineCarnitine Acetyltransferase (CrAT)Short (C2)Preferred substrate for CrAT; poor substrate for CPT1.[3][4]
Lauroyl-CoALauroyl-L-carnitineCarnitine Palmitoyltransferase 1 (CPT1)Long (C12)Effective substrate for CPT1. Potent inhibitor of CrAT.
Palmitoyl-CoAPalmitoyl-L-carnitineCarnitine Palmitoyltransferase 1 (CPT1)Long (C16)Optimal substrate for CPT1.[1] Potent inhibitor of CrAT.

Table 2: Kinetic Parameters of CPT1 for Palmitoyl-CoA from Selected Studies

Source Organism/TissueKₘ for Palmitoyl-CoA (µM)Vₘₐₓ (nmol/min/mg protein)Experimental ConditionsReference
Rat Liver Mitochondria~75Not specifiedCPT1 activity assay--INVALID-LINK--
Pig Liver Mitochondria31.5 ± 4.5 (Newborn)2.9 ± 0.3 (Newborn)CPT1 kinetics assay with varying palmitoyl-CoA concentrations--INVALID-LINK--
Rat Heart Interfibrillar Mitochondria (Aged)Diminished by 49% vs. youngDiminished by 60% vs. youngAnalysis of CPT1 kinetics with palmitoyl-CoA as substrate--INVALID-LINK--

Note: Direct comparative kinetic data for Lauroyl-CoA and Acetyl-CoA with CPT1 under the same experimental conditions were not available in the reviewed literature. The table highlights the variability in kinetic parameters based on the biological source and experimental setup.

Experimental Protocols

In Vitro CPT1 Activity Assay

This protocol is a synthesis of established methods for measuring CPT1 activity in isolated mitochondria or cell lysates, adaptable for comparing different acyl-CoA substrates.[5]

Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of CPT1 for Lauroyl-CoA and Palmitoyl-CoA.

Materials:

  • Isolated mitochondria or cell lysate

  • Assay Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% fatty acid-free BSA

  • L-[³H]carnitine

  • Acyl-CoA substrates: Lauroyl-CoA and Palmitoyl-CoA (stock solutions of varying concentrations)

  • Malonyl-CoA (for inhibition studies, if desired)

  • Scintillation fluid and vials

  • Microcentrifuge and tubes

Procedure:

  • Mitochondria/Lysate Preparation: Isolate mitochondria from tissue or cultured cells using standard differential centrifugation protocols. Alternatively, prepare cell lysates ensuring the integrity of the outer mitochondrial membrane. Determine the protein concentration of the preparation.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and a fixed concentration of L-[³H]carnitine (e.g., 1 µCi).

  • Substrate Addition: Add varying concentrations of the acyl-CoA substrate (Lauroyl-CoA or Palmitoyl-CoA) to different reaction tubes. Include a blank with no acyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding a known amount of mitochondrial protein or cell lysate (e.g., 50-100 µg) to each tube.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes) where the reaction is linear.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

  • Separation of Product: Centrifuge the tubes to pellet the protein. The supernatant contains the radiolabeled acylcarnitine product. Separate the unreacted L-[³H]carnitine from the [³H]acylcarnitine product using an appropriate method, such as ion-exchange chromatography.

  • Quantification: Add the fraction containing the [³H]acylcarnitine to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of acylcarnitine formation (nmol/min/mg protein). Plot the reaction velocity against the substrate concentration and determine the Kₘ and Vₘₐₓ using Michaelis-Menten kinetics.

LC-MS/MS Analysis of Acylcarnitines

This protocol outlines a general method for the quantification of Lauroyl-carnitine, Acetyl-carnitine, and Palmitoyl-carnitine in biological samples, based on established LC-MS/MS methodologies.

Objective: To accurately quantify the levels of specific acylcarnitines in plasma, cell extracts, or other biological matrices.

Materials:

  • Biological sample (plasma, cell lysate, etc.)

  • Internal standards (deuterated analogs of the acylcarnitines of interest)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To a defined volume of the sample (e.g., 50 µL), add a known amount of the internal standard mixture.

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 200 µL).

    • Vortex the mixture and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject the reconstituted sample onto a C18 column.

      • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start with a low percentage of B, increasing to a high percentage to elute the more hydrophobic long-chain acylcarnitines.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

        • Acetyl-carnitine: m/z 204.1 -> 85.1

        • Lauroyl-carnitine: m/z 344.3 -> 85.1

        • Palmitoyl-carnitine: m/z 400.4 -> 85.1

  • Data Analysis:

    • Quantify the concentration of each acylcarnitine by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a standard curve prepared with known concentrations of each acylcarnitine.

Mandatory Visualizations

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL CPT1 CPT1 Acyl-CoA->CPT1 + Carnitine Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS - CoA CACT CACT Acylcarnitine_IMS->CACT CPT2 CPT2 CACT->CPT2 + Carnitine (out) Acyl-CoA_Matrix Acyl-CoA CPT2->Acyl-CoA_Matrix + CoA Beta-Oxidation β-Oxidation Acyl-CoA_Matrix->Beta-Oxidation Acetyl-CoA_Matrix Acetyl-CoA Beta-Oxidation->Acetyl-CoA_Matrix TCA Cycle TCA Cycle Acetyl-CoA_Matrix->TCA Cycle

Caption: Mitochondrial Fatty Acid Oxidation Pathway.

CPT1_Activity_Assay_Workflow start Start prep Isolate Mitochondria or Prepare Cell Lysate start->prep reaction Set up Reaction: Assay Buffer + L-[3H]carnitine + Acyl-CoA Substrate prep->reaction initiate Initiate with Mitochondria/Lysate reaction->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., add acid) incubate->terminate separate Separate Product ([3H]Acylcarnitine) terminate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: Calculate Km and Vmax quantify->analyze end End analyze->end

Caption: Experimental Workflow for CPT1 Activity Assay.

Substrate_Specificity cluster_substrates Acyl-CoA Substrates cluster_enzymes Carnitine Acyltransferases Acetyl-CoA Acetyl-CoA (C2) CrAT CrAT Acetyl-CoA->CrAT High Specificity CPT1 CPT1 Acetyl-CoA->CPT1 Low/No Specificity Lauroyl-CoA Lauroyl-CoA (C12) Lauroyl-CoA->CrAT Inhibitor Lauroyl-CoA->CPT1 High Specificity Palmitoyl-CoA Palmitoyl-CoA (C16) Palmitoyl-CoA->CrAT Inhibitor Palmitoyl-CoA->CPT1 Very High Specificity (Optimal Substrate)

Caption: Substrate Specificity of Carnitine Acyltransferases.

References

A comparative study on the cytotoxicity of different permeation enhancers including Lauroyl-L-carnitine chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a permeation enhancer is a critical step in formulating effective transdermal and oral drug delivery systems. While these agents are indispensable for improving the bioavailability of many therapeutic compounds, their potential to induce cellular toxicity cannot be overlooked. This guide provides a comparative analysis of the cytotoxicity of various permeation enhancers, with a special focus on Lauroyl-L-carnitine chloride, offering supporting experimental data and detailed methodologies to aid in informed decision-making.

The ideal permeation enhancer should transiently and reversibly reduce the barrier function of epithelial tissues without causing significant or lasting cellular damage. This delicate balance between efficacy and safety is a key challenge in drug formulation. This report synthesizes available data on the cytotoxic profiles of several classes of permeation enhancers, providing a framework for their comparative evaluation.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of various permeation enhancers across different cell lines relevant to drug absorption, such as intestinal epithelial cells (Caco-2, IEC-18) and skin keratinocytes (HaCaT). The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

Table 1: Cytotoxicity of Acylcarnitines and Fatty Acids

Permeation EnhancerCell LineCytotoxicity AssayKey Findings
Palmitoyl (B13399708) Carnitine ChlorideCaco-2LDH Leakage, Propidium Iodide & Neutral Red UptakeDose-dependent increase in membrane permeability and reduction in cell viability. Significant cytotoxicity observed at concentrations ≥0.4 mM.[1]
Palmitoyl Carnitine ChlorideIEC-18LDH Leakage, Propidium Iodide & Neutral Red UptakeMore sensitive than Caco-2 cells, with significant cytotoxic effects observed at concentrations ≥0.1 mM.[1]

Experimental Protocols

A clear understanding of the methodologies used to assess cytotoxicity is crucial for interpreting and comparing data across different studies. The most common in vitro assays employed are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h to allow attachment cell_seeding->incubation_24h add_enhancer Add varying concentrations of permeation enhancer incubation_24h->add_enhancer incubation_exp Incubate for the desired exposure time (e.g., 24-72h) add_enhancer->incubation_exp add_mtt Add MTT solution to each well incubation_exp->add_mtt incubation_mtt Incubate for 2-4h to allow formazan (B1609692) formation add_mtt->incubation_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

MTT Assay Experimental Workflow.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_enhancer Add permeation enhancers incubation_24h->add_enhancer incubation_exp Incubate for exposure period add_enhancer->incubation_exp collect_supernatant Collect supernatant from each well incubation_exp->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation_assay Incubate at room temperature add_reaction_mix->incubation_assay read_absorbance Measure absorbance at ~490 nm incubation_assay->read_absorbance

LDH Release Assay Experimental Workflow.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of many permeation enhancers, particularly those with surfactant-like properties such as this compound, are often initiated by the disruption of the cell membrane. This initial insult can trigger a cascade of events leading to cell death.

Cytotoxicity_Pathway enhancer Permeation Enhancer (e.g., this compound) membrane Cell Membrane Disruption enhancer->membrane calcium Influx of Ca2+ membrane->calcium necrosis Necrosis membrane->necrosis High Concentrations ldh LDH Release membrane->ldh Direct Effect mitochondria Mitochondrial Dysfunction calcium->mitochondria apoptosis Apoptosis mitochondria->apoptosis

General Signaling Pathway for Surfactant-Induced Cytotoxicity.

This generalized pathway illustrates that high concentrations of surfactant-like permeation enhancers can lead to immediate cell lysis (necrosis), while lower concentrations may induce a more programmed cell death (apoptosis) through mechanisms involving calcium influx and mitochondrial stress.

Conclusion

The selection of a permeation enhancer requires a careful consideration of its efficacy in promoting drug delivery against its potential for cellular toxicity. While quantitative cytotoxicity data for this compound is not extensively available in a comparative context, the information on its structural analog, Palmitoyl Carnitine Chloride, suggests a dose-dependent cytotoxic effect primarily mediated through cell membrane disruption. Researchers are encouraged to conduct their own in vitro cytotoxicity studies using relevant cell models to determine the optimal concentration range for their specific application. The experimental protocols and comparative data presented in this guide serve as a valuable resource for these critical evaluations, ultimately contributing to the development of safer and more effective drug delivery systems.

References

Benchmarking the performance of Lauroyl-L-carnitine chloride in drug formulation against industry standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing topical and transdermal drug delivery, the selection of an effective penetration enhancer is paramount. Lauroyl-L-carnitine chloride, an acylcarnitine, has emerged as a promising excipient designed to facilitate the passage of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin. This guide provides a comparative analysis of this compound against established industry-standard penetration enhancers, supported by experimental data and detailed methodologies to inform formulation decisions.

Quantitative Performance Analysis

The efficacy of a penetration enhancer is typically quantified by its ability to increase the flux of a drug across the skin. While direct comparative studies benchmarking this compound against other enhancers using the same drug and vehicle are limited in publicly available literature, we can extrapolate its potential performance by examining its constituent fatty acid, lauric acid (C12). The following table summarizes the in vitro penetration enhancement effects of lauric acid and other industry-standard enhancers on the flux of the nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802).

It is important to note that the data for lauric acid is presented as a proxy for the performance of this compound, as the lauroyl moiety is the key component interacting with the stratum corneum.

Penetration EnhancerDrugVehicleSkin ModelSteady-State Flux (Jss) (μg/cm²/h)Enhancement Ratio (ER)
Control (without enhancer) DiclofenacPropylene GlycolRat Skin1.8 ± 0.31.0
Lauric Acid (C12:0) (as a proxy for this compound) DiclofenacPropylene GlycolRat Skin6.5 ± 0.93.6
Oleic Acid (C18:1) DiclofenacPropylene GlycolRat Skin20.7 ± 2.111.5
Palmitic Acid (C16:0) DiclofenacPropylene GlycolRat Skin12.1 ± 1.56.7

Data adapted from a study on the skin permeation of diclofenac. The Enhancement Ratio (ER) is the factor by which the drug flux is increased in the presence of the enhancer compared to the control.[1]

Another relevant comparison involves an ionic liquid formulation containing a lauric acid moiety (C12 IL-Azone), which was found to have a higher skin-penetration-enhancing effect for the model drug antipyrine (B355649) than the well-known enhancer Azone (laurocapram)[2][3]. This suggests that the C12 acyl chain, as present in this compound, is effective in enhancing skin permeation.

Mechanism of Action: Disruption of Stratum Corneum Lipids

Acylcarnitines, including this compound, primarily enhance skin penetration by interacting with and disrupting the highly ordered lipid matrix of the stratum corneum. This mechanism involves the insertion of the lipophilic lauroyl tail into the intercellular lipid bilayers, which increases their fluidity and creates transient pores, thereby reducing the barrier function of the skin and allowing the drug to permeate more easily.

cluster_0 Drug Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis Drug Drug Lipid_Bilayer Organized Lipid Bilayer Disrupted_Bilayer Disrupted Lipid Bilayer Drug->Disrupted_Bilayer Enhanced Penetration LLC Lauroyl-L-carnitine chloride LLC->Lipid_Bilayer Interaction & Disruption Lipid_Bilayer->Disrupted_Bilayer Increased Fluidity Target_Site Target Site Disrupted_Bilayer->Target_Site

Mechanism of this compound as a penetration enhancer.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for evaluating the transdermal absorption of drugs.

Objective: To determine the permeation profile of a model drug from a topical formulation containing this compound compared to a control formulation and formulations with industry-standard enhancers.

Materials and Apparatus:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulations (with and without enhancers)

  • High-performance liquid chromatography (HPLC) system

  • Water bath with circulator

  • Magnetic stirrers

Procedure:

  • Skin Membrane Preparation:

    • Excise full-thickness abdominal skin from a suitable donor (e.g., human cadaver or euthanized pig).

    • Remove subcutaneous fat and connective tissue.

    • Cut the skin into sections appropriately sized for the Franz diffusion cells.

    • Equilibrate the skin sections in the receptor solution for a defined period before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Maintain the temperature of the receptor solution at 32 ± 1°C using a circulating water bath to mimic physiological skin temperature.

  • Application of Formulation and Sampling:

    • Apply a precise amount of the test formulation to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of the drug in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the plot.

    • Calculate the enhancement ratio (ER) by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.

Start Start Skin_Prep Skin Membrane Preparation Start->Skin_Prep Cell_Assembly Franz Diffusion Cell Assembly Skin_Prep->Cell_Assembly Formulation_App Formulation Application Cell_Assembly->Formulation_App Sampling Receptor Solution Sampling at Intervals Formulation_App->Sampling HPLC_Analysis HPLC Analysis of Samples Sampling->HPLC_Analysis Data_Analysis Data Analysis (Flux, ER Calculation) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Lauroyl-L-carnitine chloride, tailored for research, scientific, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral, skin contact, and inhalation. It is crucial to adhere to the following safety precautions to minimize risk.

GHS Hazard Classification: [1]

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

GHS Label Elements: [1]

  • Pictogram:

    alt text

  • Signal Word: Warning

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
Hand Protection Chemical-resistant glovesThe glove material must be impermeable and resistant to the product. Nitrile or neoprene gloves are generally suitable.
Body Protection Laboratory coat or protective clothingShould be worn to prevent skin contact.
Respiratory Protection NIOSH-approved respiratorRequired if working in a poorly ventilated area or when dust or aerosols may be generated. Use only outdoors or in a well-ventilated area.[1][2]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling: [1][3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only in a well-ventilated area or outdoors.[1][2]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • For long-term storage, it is recommended to keep the substance refrigerated.

  • Store locked up.[1]

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a physician.[1]
If on Skin Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Disposal Plan

Dispose of this compound and its container in accordance with local, regional, and national regulations.[1]

Disposal of Contaminated Material:

  • Sweep up and shovel into suitable containers for disposal.[3]

  • Avoid dust formation.[3]

  • Solutions can be absorbed with a liquid-binding material like diatomite.[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/handle in a ventilated hood B->C D Perform experiment C->D E Decontaminate work surfaces D->E F Doff PPE E->F G Wash hands thoroughly F->G H Dispose of waste in a labeled, sealed container G->H I Arrange for chemical waste pickup H->I

Caption: Safe handling workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.